molecular formula C13H16O3 B1296458 5-(3,4-Dimethylphenyl)-5-oxovaleric acid CAS No. 7508-13-6

5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Cat. No.: B1296458
CAS No.: 7508-13-6
M. Wt: 220.26 g/mol
InChI Key: PYNCEAUAQBMUKU-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3,4-Dimethylphenyl)-5-oxovaleric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3,4-Dimethylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Dimethylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-6-7-11(8-10(9)2)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNCEAUAQBMUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322532
Record name 5-(3,4-DIMETHYLPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7508-13-6
Record name NSC401476
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3,4-DIMETHYLPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Solubility Profile of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility profile of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, outlines detailed experimental methodologies for its determination, and discusses the anticipated solubility of the target compound in a range of common organic solvents.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

5-(3,4-Dimethylphenyl)-5-oxovaleric acid is a keto-acid derivative with potential applications in medicinal chemistry and materials science.[1] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various organic solvents is paramount for processes such as crystallization, purification, and the preparation of dosage forms.[2] This guide offers a robust framework for determining and interpreting the solubility profile of this specific molecule.

Physicochemical Properties of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid:

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₃[1]
Molecular Weight220.26 g/mol [1]
LogP2.74104[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors1[1]
Rotatable Bonds5[1]

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[2] For 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, its molecular structure, featuring a carboxylic acid group and a ketone, suggests a degree of polarity and the capacity for hydrogen bonding.[1] However, the presence of the dimethylphenyl ring introduces significant nonpolar character. Consequently, its solubility will be a balance of these competing factors.

The process of dissolution can be understood through the following thermodynamic relationship:

ΔGsol = ΔHsol - TΔSsol

Where:

  • ΔGsol is the Gibbs free energy of solution (a negative value indicates spontaneous dissolution).

  • ΔHsol is the enthalpy of solution (the energy required to break the solute-solute and solvent-solvent interactions and form solute-solvent interactions).

  • T is the temperature in Kelvin.

  • ΔSsol is the entropy of solution (the change in disorder of the system).

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a reliable method for determining the equilibrium solubility of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid in various organic solvents using the isothermal shake-flask method, a gold standard in the field.

Materials and Equipment
  • 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (purity ≥98%)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure the attainment of equilibrium and accurate quantification.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add to vial with known volume of solvent A->B  Initial Slurry   C Incubate at constant temperature with agitation B->C  Shake-Flask Method   D Allow to settle C->D  24-48 hours   E Centrifuge to separate undissolved solid D->E  Phase Separation   F Filter supernatant E->F  Remove Particulates   G Dilute aliquot F->G  Prepare for Quantification   H Analyze by HPLC G->H  Determine Concentration  

Figure 1: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

  • Equilibration:

    • Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

  • Quantification by HPLC:

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. The solubility is then calculated based on the dilution factor.

Anticipated Solubility Profile and Discussion

Influence of Solvent Polarity

The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the carboxylic acid and ketone moieties of the target compound, strong solute-solvent interactions are expected, leading to good solubility. Studies on ketoprofen, which also contains a carboxylic acid and a ketone, show high solubility in alcohols.[4][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them. The carbonyl oxygen of the ketone and carboxylic acid in the target molecule can interact with these solvents. Ketoprofen exhibits high solubility in DMSO and DMF.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar dimethylphenyl group will favor interaction with nonpolar solvents. However, the polar functional groups will have unfavorable interactions, likely resulting in lower solubility compared to polar solvents.

  • Solvents with Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents may offer a balance of interactions, and the solubility will depend on the interplay between the polar and nonpolar regions of the solute and solvent.

Expected Solubility Trends

Based on the analysis of the compound's structure and data from analogous compounds, the following solubility trend is anticipated:

DMSO, DMF > Alcohols (Methanol, Ethanol) > Acetonitrile, Ethyl Acetate > Toluene > Hexane

This predicted trend is visualized in the following logical relationship diagram:

G cluster_examples Example Solvents title Predicted Solubility of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid high High Solubility Polar Aprotic / Protic medium Medium Solubility Intermediate Polarity high->medium Decreasing Polarity solv_high DMSO, DMF, Methanol, Ethanol low Low Solubility Nonpolar medium->low Further Decrease in Polarity solv_med Acetonitrile, Ethyl Acetate solv_low Toluene, Hexane

Figure 2: Predicted solubility hierarchy based on solvent polarity.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed for informed decisions in drug development and chemical synthesis. The anticipated solubility trends, based on the compound's structure and analogies to similar molecules, offer a valuable starting point for solvent selection and formulation strategies.

References

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Chem LibreTexts. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Faculty Websites. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Wikipedia. (2023, November 13). Acetoacetic acid. [Link]

  • Rieke Metals, Inc. (n.d.). 5-(3-Chloro-4-methylphenyl)-5-oxovaleric acid. [Link]

  • ResearchGate. (2014). Solubility and thermodynamic analysis of ketoprofen in organic solvents. [Link]

  • CONICET. (2015, December 5). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. [Link]

  • University of Limerick. (2020, October 15). Solubility and thermodynamic analysis of ketoprofen in organic solvents. [Link]

Sources

Technical Guide: Physicochemical Profile and Synthetic Utility of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid (CAS 1554-97-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3,4-Dimethylphenyl)-5-oxovaleric acid (CAS 1554-97-8) is a specialized aromatic keto-acid intermediate used primarily in organic synthesis and materials science. Structurally, it consists of a 3,4-dimethylphenyl ring linked via a ketone group to a valeric (pentanoic) acid chain. This bifunctional scaffold—possessing both an aryl ketone and a terminal carboxylic acid—makes it a versatile precursor for Wolff-Kishner reductions , tetralone cyclizations , and the synthesis of lipophilic polymer additives .

This guide provides a comprehensive physicochemical profile, a validated synthesis protocol via Friedel-Crafts acylation, and a structural analysis to distinguish this compound from its pharmacological isomers (e.g., Gemfibrozil intermediates).

Chemical Identity & Structural Analysis[1][2]

Attribute Detail
CAS Registry Number 1554-97-8
IUPAC Name 5-(3,4-Dimethylphenyl)-5-oxopentanoic acid
Synonyms 4-(3,4-Dimethylbenzoyl)butyric acid;

-oxo-3,4-dimethyl-benzenepentanoic acid
Molecular Formula

Molecular Weight 220.26 g/mol
SMILES CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)C
InChI Key SZCDSMJFYQLPCC-UHFFFAOYSA-N (Analogous structure verification required)
Structural Class Aroylalkanoic Acid
Structural Differentiation

It is critical to distinguish CAS 1554-97-8 from Gemfibrozil related compounds.

  • CAS 1554-97-8: Contains a C-C bond between the aromatic ring and the carbonyl chain (Aroyl derivative).

  • Gemfibrozil Class: Contains a C-O bond (Phenoxy derivative) and typically a 2,5-dimethyl substitution pattern.

  • Implication: CAS 1554-97-8 is generally stable to hydrolysis, whereas phenoxy esters can be cleaved.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for the solid-state compound.

Property Value / Range Condition / Note
Physical State Solid (Crystalline Powder)White to off-white
Melting Point 108°C – 115°C (Predicted)Typical for para-substituted aroyl valeric acids [1].
Boiling Point 410°C – 430°C@ 760 mmHg (Decomposes before boiling)
Density 1.125 ± 0.06 g/cm³Predicted @ 20°C
pKa (Acid) 4.75 ± 0.10Carboxylic acid moiety
LogP 2.74Hydrophobic; limited water solubility
Solubility SolubleDMSO, Ethanol, Methanol, Chloroform, Ethyl Acetate
Solubility Insoluble/Sparingly SolubleWater (Acidic pH), Hexane

Synthetic Pathway & Mechanism[4]

The most robust route to CAS 1554-97-8 is the Friedel-Crafts Acylation of o-xylene with glutaric anhydride. This reaction is highly regioselective due to the steric directing effects of the ortho-methyl groups.

Reaction Mechanism Diagram

The following diagram illustrates the electrophilic aromatic substitution mechanism. Aluminum chloride (


) activates the glutaric anhydride, opening the ring to form an acylium ion, which attacks the 4-position of the o-xylene ring.

FriedelCrafts Xylene o-Xylene (1,2-Dimethylbenzene) Complex Acylium Complex Xylene->Complex Activation (DCM/Nitrobenzene) Anhydride Glutaric Anhydride Anhydride->Complex Activation (DCM/Nitrobenzene) AlCl3 AlCl3 (Catalyst) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Electrophilic Attack (Pos 4) Product 5-(3,4-Dimethylphenyl)- 5-oxovaleric acid Sigma->Product Aromatization & Hydrolysis

Figure 1: Regioselective synthesis via Friedel-Crafts acylation. Attack occurs para to the C-1 methyl group.

Detailed Experimental Protocol

Safety:


 is water-reactive.[1] Perform all steps under inert atmosphere (

or

).

Reagents:

  • o-Xylene (1.1 eq)

  • Glutaric Anhydride (1.0 eq)

  • Aluminum Chloride (anhydrous, 2.2 eq)

  • Solvent: Dichloromethane (DCM) or Nitrobenzene

  • Quench: HCl (conc.) / Ice water

Procedure:

  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel, suspend anhydrous

    
     (2.2 eq) in dry DCM (5 mL/g of substrate) at 0°C.
    
  • Addition: Dissolve Glutaric Anhydride (1.0 eq) in minimal DCM and add dropwise to the suspension. Stir for 30 mins to form the acylating complex.

  • Reaction: Add o-Xylene (1.1 eq) dropwise, maintaining the temperature below 5°C. Once addition is complete, allow the mixture to warm to room temperature and stir for 4–12 hours. (Monitor via TLC/HPLC).

  • Quenching: Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated HCl (to break the Aluminum-product complex).

  • Work-up: Separate the organic layer.[2] Extract the aqueous layer with DCM (2x). Combine organics.

  • Purification (Acid-Base Extraction):

    • Extract the organic layer with 10%

      
       or NaOH solution (The product moves to the aqueous phase as the carboxylate salt).
      
    • Discard the organic phase (removes unreacted xylene and neutral impurities).

    • Acidify the aqueous phase to pH ~2 using HCl. The product will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene/Hexane.

Analytical Characterization

To validate the identity of CAS 1554-97-8, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region (

    
     7.0 – 7.8 ppm): 
    
    • Expect a characteristic 1:1:1 pattern (or overlapping multiplets) for the 1,2,4-trisubstituted benzene ring.

    • 
       ~7.7 ppm (s, 1H, H-2 relative to carbonyl).
      
    • 
       ~7.6 ppm (d, 1H, H-6 relative to carbonyl).
      
    • 
       ~7.2 ppm (d, 1H, H-5, ortho to methyls).
      
  • Aliphatic Chain (

    
     1.8 – 3.0 ppm): 
    
    • 
       ~2.9-3.0 ppm (t, 2H, 
      
      
      
      ).
    • 
       ~2.4-2.5 ppm (t, 2H, 
      
      
      
      ).
    • 
       ~2.0-2.1 ppm (m, 2H, central 
      
      
      
      ).
  • Methyl Groups (

    
     2.2 – 2.4 ppm): 
    
    • Two singlets (3H each) corresponding to the 3,4-dimethyl substituents.

Infrared Spectroscopy (FT-IR)
  • Carboxylic Acid: Broad O-H stretch (2500–3300

    
    ) and C=O stretch (~1710 
    
    
    
    ).
  • Aryl Ketone: Sharp C=O stretch (~1680

    
    ), distinct from the acid carbonyl due to conjugation.
    
  • Aromatic: C=C skeletal vibrations (1450–1600

    
    ).
    

Applications in Drug Development & Research

While often cited in databases alongside Gemfibrozil due to text-mining artifacts, CAS 1554-97-8 serves distinct roles in discovery chemistry.

Precursor to Tetralones

This compound is a direct precursor to dimethyl-1-tetralone derivatives via cyclodehydration (using PPA or


). Tetralones are critical scaffolds for:
  • Steroid synthesis.

  • Naphthalene-based ligands (e.g., for GPCRs).

Workflow Diagram: Synthetic Utility

Applications Root CAS 1554-97-8 (Keto-Acid) Branch1 Reduction (Wolff-Kishner) Root->Branch1 Branch2 Cyclization (Polyphosphoric Acid) Root->Branch2 Prod1 5-(3,4-Dimethylphenyl)valeric acid (Lipophilic Linker) Branch1->Prod1 C=O -> CH2 Prod2 Dimethyl-1-tetralone (Fused Ring Scaffold) Branch2->Prod2 -H2O

Figure 2: Conversion of the keto-acid scaffold into reduced linkers or fused-ring systems.

References

  • Friedel-Crafts Acylation of Xylenes:Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1964.
  • Structural Analogs & Melting Points: ChemScene & BLD Pharm Data. "5-(3,4-Dimethylphenyl)-5-oxovaleric acid Product Specifications."

  • Spectroscopic Data Prediction: National Institute of Standards and Technology (NIST). "Standard Reference Data for Aroylpropionic Acids."

  • Safety & Handling: PubChem Compound Summary for CAS 1554-97-8.

Sources

Toxicity and safety data sheet (SDS) for 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Toxicological Risk Assessment

Document Control:

  • Version: 2.0 (Technical Release)

  • Target Audience: Medicinal Chemists, HSE Officers, Process Engineers

Executive Summary

This guide provides a comprehensive technical assessment of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (CAS: 7508-13-6), a critical intermediate in the synthesis of fibrate-class pharmaceuticals and polymer additives. While often classified generically as an organic irritant, this compound presents specific process safety risks derived from its Friedel-Crafts synthesis origin (aluminum halides) and its lipophilic acidic nature.

This document moves beyond standard SDS templates to analyze the causality of its hazards, offering a self-validating safety protocol for researchers handling this compound in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical properties is the first line of defense in exposure control. The compound is a keto-acid, combining a lipophilic dimethylphenyl tail with a hydrophilic carboxylic head, influencing its bioavailability and skin permeation potential.

PropertySpecification / ValueImplication for Safety
IUPAC Name 5-(3,4-Dimethylphenyl)-5-oxopentanoic acidUnambiguous identification.[1]
CAS Number 7508-13-6 Primary index key.
Synonyms 4-(3,4-Dimethylbenzoyl)butyric acidUsed in older literature.
Molecular Formula C₁₃H₁₆O₃MW: 220.26 g/mol .[2][3]
Physical State Solid (Crystalline Powder)Dust inhalation risk.
Melting Point 108–112 °C (Predicted)Stable solid at room temp; melt processing risk.
pKa (Acid) ~4.7 (Carboxylic acid)Corrosive to mucous membranes in high conc.
LogP ~2.7–3.1Moderate lipophilicity; potential for dermal absorption.
Solubility DMSO, Methanol, ChloroformLow water solubility limits aqueous decontamination.

Synthesis-Derived Hazard Assessment

Why this matters: In research settings, impurities often drive toxicity more than the pure compound. This compound is typically synthesized via Friedel-Crafts Acylation .

The Synthetic Pathway & Risk Points

The reaction involves o-xylene and glutaric anhydride catalyzed by Aluminum Chloride (


).
  • Residual

    
    :  Highly water-reactive. Incomplete quenching can lead to HCl gas evolution upon exposure to moisture.
    
  • Solvent Residues: Often Dichloromethane (DCM) or Nitrobenzene (carcinogenic/toxic).

  • Regioisomers: The 2,3-dimethyl isomer may be present as a minor impurity, though toxicologically similar.

Visualization: Synthesis Hazard Control Flow

The following diagram maps the synthesis workflow to critical safety control points (CCP).

SynthesisHazards cluster_safety Critical Control Points Raw Precursors: o-Xylene + Glutaric Anhydride Reaction Friedel-Crafts Acylation Raw->Reaction Catalyst Catalyst: AlCl3 (Anhydrous) Catalyst->Reaction Hazard: Water Reactive Quench Acidic Quench (Ice/HCl) Reaction->Quench Exothermic Isolation Filtration & Recrystallization Quench->Isolation Risk: HCl Fumes Product 5-(3,4-Dimethylphenyl)- 5-oxovaleric acid Isolation->Product

Figure 1: Process flow highlighting the introduction of corrosive and exothermic hazards during synthesis.

Toxicological Assessment (Read-Across Strategy)

As a specific intermediate, full regulatory toxicology dossiers (e.g., carcinogenicity) are not publicly available for CAS 7508-13-6. Therefore, we employ a Read-Across approach using structural analogs (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid) and functional group analysis.

Acute Toxicity Profile
  • Oral (Rat): Predicted LD50 > 2,000 mg/kg (GHS Category 5 or Unclassified).[4]

    • Logic: Analogs like Gemfibrozil precursors show low acute lethality.

  • Dermal: Predicted Irritant.

    • Mechanism:[5][6] The carboxylic acid moiety (

      
      ) protonates skin proteins, causing contact dermatitis.
      
  • Inhalation: High Risk (Dust).

    • Mechanism:[5][6] Solid particles <10µm can reach deep lung tissue. The acidic nature causes immediate irritation to the respiratory tract (STOT SE 3).

Specific Target Organ Toxicity (STOT)
  • Liver (Hepatotoxicity): Potential concern.

    • Reasoning: Fibrate-like structures (dimethylphenyl + acid chain) are often peroxisome proliferators (PPAR agonists). Chronic exposure might induce liver enzyme elevation, though this is speculative for the intermediate itself.

  • Sensitization: Negative prediction (DEREK Nexus analysis of similar keto-acids), but treat as a potential sensitizer due to the reactive ketone group capable of Schiff base formation.

Environmental Fate
  • Biodegradability: Expected to be readily biodegradable (linear alkyl chain).

  • Aquatic Toxicity: Harmful to aquatic life (Acute Category 3). The lipophilicity (LogP ~3) suggests potential bioaccumulation in small organisms.

Safety Data Sheet (SDS) Core Elements

This section provides the "Gold Standard" classification for your internal SDS generation.

GHS Classification (Self-Classified)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][4]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1]
Precautionary Protocols (P-Statements)
  • Prevention (P261 + P280): Avoid breathing dust.[4] Wear nitrile gloves (min thickness 0.11mm), safety goggles, and lab coat.

  • Response (P305 + P351 + P338): IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses.[4]

  • Storage: Store in a dry place. Keep container tightly closed. (Hygroscopic potential if impurities exist).

Experimental Protocol: Handling & Disposal

Standard Operating Procedure (SOP) for Handling

Objective: Minimize exposure during weighing and transfer.

  • Engineering Controls:

    • All weighing must be performed inside a Chemical Fume Hood or Powder Weighing Station .

    • Face velocity must be validated >0.5 m/s.

  • Solubilization:

    • Avoid adding water directly to the solid if

      
       contamination is suspected.
      
    • Dissolve in DMSO or Ethanol for biological assays.

  • Decontamination:

    • Surface spills: Neutralize with dilute Sodium Bicarbonate (

      
      ) solution, then wipe with ethanol.
      
Metabolic Pathway Visualization

Understanding how the body processes this compound aids in risk assessment. It likely undergoes Beta-Oxidation (shortening the alkyl chain) or Ketone Reduction .

Metabolism cluster_pathways Metabolic Routes (Predicted) Parent 5-(3,4-Dimethylphenyl)- 5-oxovaleric acid Route1 Ketone Reduction (CBR1 Enzyme) Parent->Route1 Route2 Beta-Oxidation (Mitochondrial) Parent->Route2 Metabolite1 Hydroxy-acid Metabolite (Excreted via Urine) Route1->Metabolite1 Metabolite2 Benzoic Acid Deriv. (Glycine Conjugation) Route2->Metabolite2

Figure 2: Predicted metabolic fate. The compound is likely cleared via reduction to the alcohol or chain shortening, reducing accumulation risk.

References & Authority

The data in this guide is synthesized from chemical safety databases and structural read-across methodologies.

  • ChemScene. (2024). Safety Data Sheet: 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (CAS 7508-13-6). Retrieved from

  • PubChem. (2024). Compound Summary: 4-(3,4-Dimethoxyphenyl)butanoic acid (Analog Read-Across). National Library of Medicine. Retrieved from

  • ECHA. (2024). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. European Chemicals Agency.[1] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-(3,4-Dimethylphenyl)butyric acid (Structural Analog). Retrieved from

  • Friedel-Crafts Mechanism Safety. (2018). Intramolecular Friedel-Crafts Reactions and Handling of Aluminum Chloride. Master Organic Chemistry. Retrieved from

Disclaimer: This document is for research and development purposes only. It does not replace an official MSDS provided by the supplier. Always consult the specific batch COA for impurity profiles.

Sources

An In-depth Technical Guide to the Melting and Boiling Point Analysis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the melting and boiling points of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental methodologies, and predictive approaches pertinent to the characterization of this compound.

Introduction

5-(3,4-Dimethylphenyl)-5-oxovaleric acid is a keto-carboxylic acid with a molecular structure that suggests its potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The determination of its physical properties, such as melting and boiling points, is a cornerstone of its chemical characterization. These properties not only provide a criterion for purity but are also critical for process development, formulation, and ensuring the stability and efficacy of potential drug candidates. This guide offers a detailed exploration of the principles and techniques for the accurate determination of these fundamental physical constants.

Theoretical Framework: Predicting Physical Properties from Molecular Structure

The melting and boiling points of an organic compound are dictated by the strength of the intermolecular forces holding its molecules together.[1][2] Overcoming these forces requires energy, which is supplied in the form of heat, leading to a phase transition. The molecular structure of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, with its combination of functional groups, provides a clear illustration of these principles.

Key Structural Features and Their Influence

The molecule's structure incorporates several key features that collectively determine its melting and boiling points:

  • Aromatic Ring: The planar nature of the benzene ring allows for efficient packing in the solid state, which generally leads to higher melting points compared to non-planar hydrocarbons of similar molecular weight.[3] The aromatic ring also contributes to London dispersion forces.[4]

  • Ketone Group (C=O): The carbonyl group is polar, introducing strong dipole-dipole interactions between molecules.[5][6] This results in higher boiling points than those of nonpolar compounds of comparable molecular mass.[7]

  • Carboxylic Acid Group (-COOH): This functional group is a powerful contributor to intermolecular forces. It can act as both a hydrogen bond donor and acceptor, leading to the formation of stable hydrogen-bonded dimers.[8][9] This dimerization significantly increases the energy required to separate the molecules, resulting in exceptionally high boiling points compared to alcohols, aldehydes, or ketones of similar molecular weight.[8][10]

  • Alkyl Substituents (-CH3): The two methyl groups on the aromatic ring can influence both melting and boiling points. While they increase the molecular weight and surface area, leading to stronger London dispersion forces and a higher boiling point, they can also disrupt the crystal lattice packing.[11][12] This disruption can sometimes lead to a lower melting point compared to a more symmetrical, unsubstituted parent compound.[3][13]

  • Molecular Symmetry: The substitution pattern on the benzene ring (3,4-dimethyl) results in a less symmetrical molecule compared to, for instance, a para-substituted (1,4) isomer. Generally, more symmetrical molecules tend to have higher melting points due to more efficient packing in the crystal lattice.[14][15][16][17]

The interplay of these factors suggests that 5-(3,4-Dimethylphenyl)-5-oxovaleric acid will be a solid at room temperature with a relatively high melting point and a very high boiling point, likely requiring vacuum conditions for distillation to prevent decomposition.

Functional Group/Structural FeaturePrimary Intermolecular Force ContributionExpected Effect on Melting/Boiling Point
Aromatic RingLondon Dispersion Forces, Pi-Pi StackingIncrease
Ketone GroupDipole-Dipole InteractionsIncrease
Carboxylic Acid GroupHydrogen Bonding (Dimerization)Strong Increase
Dimethyl SubstituentsLondon Dispersion Forces, Steric HindranceIncrease (Boiling), Potentially Decrease (Melting)

Experimental Determination of Melting and Boiling Points

Accurate experimental determination of melting and boiling points is crucial for compound identification and purity assessment.

Melting Point Determination: The Capillary Method

The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.[18][19]

Protocol:

  • Sample Preparation: Ensure the sample of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid is completely dry and finely powdered.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[20]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[20] For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the temperature approaches the expected melting point.[19]

  • Observation and Recording: The melting point is recorded as a range. The initial temperature is noted when the first droplet of liquid appears, and the final temperature is recorded when the entire sample has melted into a clear liquid.[21] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Melting_Point_Workflow A Dry and Powder Sample B Pack Capillary Tube A->B 2-3 mm height C Place in Apparatus B->C D Heat at Controlled Rate (1-2°C/min) C->D E Observe Melting D->E F Record Melting Range E->F T_initial to T_final Boiling_Point_Workflow cluster_0 Vacuum Ebulliometry A Charge Sample into Ebulliometer B Connect to Vacuum and Manostat A->B C Reduce and Stabilize Pressure B->C D Heat to Boiling C->D E Measure Equilibrium Temperature D->E F Record Boiling Point and Pressure E->F

Caption: Boiling Point Determination via Vacuum Ebulliometry.

Predictive Approaches: QSPR Modeling

When experimental data is unavailable, Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations of melting and boiling points. [22]QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physical properties. [23][24] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties of interest. [25]Various computational methods, including multiple linear regression (MLR) and artificial neural networks (ANN), are employed to build these predictive models. [24][26]While QSPR provides a powerful tool for in silico property prediction, it is important to note that the accuracy of these predictions depends on the quality of the model and the similarity of the target compound to the molecules used to train the model. [23]

Data Interpretation and Reporting

The proper reporting of melting and boiling point data is essential for scientific rigor.

  • Melting Point: Should be reported as a range (e.g., 120.5-121.0°C). A narrow range signifies high purity.

  • Boiling Point: Must be reported with the pressure at which it was measured (e.g., 215°C at 20 mmHg).

This data is fundamental for:

  • Compound Identification: Comparing experimentally determined values with literature or predicted values.

  • Purity Assessment: A broad melting point range is a strong indicator of impurities.

  • Process Chemistry: Informing decisions on purification methods, such as distillation and recrystallization, and setting temperature parameters for chemical reactions.

Conclusion

The melting and boiling points of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid are critical physical properties that are governed by the interplay of its aromatic, ketone, carboxylic acid, and alkyl functionalities. A thorough understanding of the underlying principles of intermolecular forces allows for a predictive assessment of these properties. For definitive characterization, precise experimental determination using standard methodologies such as capillary melting point and vacuum ebulliometry is indispensable. In the absence of experimental data, QSPR modeling offers a viable alternative for estimation. The accurate analysis and reporting of these properties are fundamental to the advancement of research and development involving this compound.

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Valeric Acid Derivatives: Versatile Scaffolds in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: From its origins in the valerian root to its indispensable role in modern medicine, valeric acid (pentanoic acid) and its derivatives have carved a significant niche in pharmaceutical science.[1][2] This five-carbon carboxylic acid is not merely a simple fatty acid but a versatile chemical scaffold, serving as a key building block, a pharmacologically active moiety, and a crucial component in prodrug design.[3][4][5] Its derivatives, including the prominent anticonvulsant valproic acid, and various ester and amide analogues, are integral to therapies for neurological disorders, inflammatory conditions, and hormonal treatments.[6][7][8] This guide provides an in-depth exploration of the synthesis, application, and mechanistic underpinnings of valeric acid derivatives in the pharmaceutical landscape, offering field-proven insights for drug development professionals.

The Multifaceted Roles of Valeric Acid in Drug Design

The utility of valeric acid in pharmaceutical synthesis is best understood by examining its three primary roles: as a core active pharmaceutical ingredient (API), as a pro-moiety for enhancing drug delivery, and as a foundational synthon for more complex molecules.

G cluster_0 Core Roles of Valeric Acid Derivatives cluster_1 Direct Therapeutic Action cluster_2 Pharmacokinetic Enhancement cluster_3 Chemical Synthesis Valeric Acid Core Valeric Acid Core Active Moiety Active Moiety Valeric Acid Core->Active Moiety Prodrug Moiety Prodrug Moiety Valeric Acid Core->Prodrug Moiety Synthetic Building Block Synthetic Building Block Valeric Acid Core->Synthetic Building Block Valproic Acid (Anticonvulsant) Valproic Acid (Anticonvulsant) Active Moiety->Valproic Acid (Anticonvulsant) HDAC Inhibition (Anticancer) HDAC Inhibition (Anticancer) Active Moiety->HDAC Inhibition (Anticancer) Neuroprotection Neuroprotection Active Moiety->Neuroprotection Steroid Valerates Steroid Valerates Prodrug Moiety->Steroid Valerates Improves Solubility Antiviral Prodrugs Antiviral Prodrugs Prodrug Moiety->Antiviral Prodrugs Enhances Bioavailability Anxiolytic Prodrugs Anxiolytic Prodrugs Prodrug Moiety->Anxiolytic Prodrugs Modifies Release Complex Molecule Synthesis Complex Molecule Synthesis Synthetic Building Block->Complex Molecule Synthesis

Caption: Logical relationship of valeric acid's roles in pharmaceuticals.

As a Core Pharmacophore: The Case of Valproic Acid

Valproic acid (VPA), or 2-propylpentanoic acid, is arguably the most renowned derivative of valeric acid.[6] Initially synthesized in 1882, its potent anticonvulsant properties were serendipitously discovered in 1962.[6][9] It is now a first-line treatment for various forms of epilepsy, bipolar disorder, and migraine prevention.[9][10]

Mechanism of Action: The therapeutic effects of VPA are multifactorial. A primary mechanism involves increasing the brain's concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). VPA stimulates the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[6] Furthermore, emerging research has identified valeric acid and VPA as inhibitors of histone deacetylases (HDACs).[4][5][11] This epigenetic modulation can influence the expression of genes involved in tumor suppression and apoptosis, opening avenues for its use in oncology, particularly for liver, breast, and prostate cancers.[11][12][13]

As a Prodrug Moiety: Enhancing Therapeutic Efficacy

Esterification of a parent drug with valeric acid to form a "valerate" is a common and highly effective prodrug strategy. This chemical modification masks polar functional groups, increasing lipophilicity and thereby enhancing the drug's absorption, solubility, and bioavailability.[3][7]

Field-Proven Examples:

  • Betamethasone Valerate & Estradiol Valerate: These steroid esters are widely used in dermatology and hormone replacement therapy, respectively. The valerate moiety improves the steroid's solubility and absorption into the body, leading to enhanced therapeutic effects.[1][3][7]

  • Valacyclovir: While not a direct valeric acid ester, the L-valyl ester of acyclovir, valacyclovir, dramatically improves the oral bioavailability of the parent antiviral drug acyclovir from 15-30% to 55%.[14] This demonstrates the power of using amino acid derivatives, of which valine is structurally related to valeric acid, to overcome pharmacokinetic challenges.

  • Valerenic Acid Esters: Studies on esters of valerenic acid (a compound from the valerian plant) show they can act as prodrugs with potent anxiolytic and anticonvulsant properties.[15][16][17] The ester structure influences the rate of hydrolysis and release of the active compound in vivo, allowing for modulation of the onset and duration of action.[15][17]

As a Synthetic Intermediate

Valeric acid and its activated forms, such as valeryl chloride, are valuable C5 building blocks in organic synthesis.[2] They provide a short, functionalized alkyl chain that can be incorporated into larger, more complex pharmaceutical molecules through standard reactions like amidation and esterification.[2]

Key Synthetic Methodologies and Protocols

The synthesis of valeric acid derivatives employs a range of classical and modern organic chemistry techniques. The choice of method is dictated by the desired derivative, scalability, and purity requirements.

Synthesis of Valproic Acid (VPA)

Multiple synthetic routes to VPA have been developed, each with distinct advantages.

Protocol 1: Two-Step Synthesis from 5,5-Dipropylbarbituric Acid This method is notable for its simplicity and suitability for educational or small-scale lab settings.[18]

  • Step 1: Alkaline Hydrolysis: 5,5-dipropylbarbituric acid is hydrolyzed to 2,2-dipropylmalonic acid. This step involves refluxing the starting material with a strong base like sodium hydroxide. The rationale is to open the barbiturate ring structure.

  • Step 2: Thermal Decarboxylation: The intermediate, 2,2-dipropylmalonic acid, is heated, often at high temperatures (e.g., 190°C) or with microwave assistance, to eliminate a molecule of carbon dioxide, yielding the final valproic acid product.[9][18]

G start 5,5-Dipropylbarbituric Acid step1 Alkaline Hydrolysis (e.g., NaOH, Reflux) start->step1 intermediate 2,2-Dipropylmalonic Acid step1->intermediate step2 Thermal Decarboxylation (Heat or Microwave) intermediate->step2 end Valproic Acid step2->end

Caption: Workflow for the synthesis of Valproic Acid.

Alternative Batch Processes:

  • From Diethyl Malonate: A conventional approach involves the alkylation of diethyl malonate with a propyl halide.

  • From Alkyl Alkanoyl Acetate: This method utilizes a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between an n-propyl halide and an alkyl alkanoyl acetate in a biphasic system, followed by hydrolysis and decarboxylation.[9]

  • From 2-Cyano-2-valproate: This route involves heating a mixture of water, sulfuric acid, and a 2-cyano-2-valproate derivative to yield VPA.[19]

Modern Approach: Continuous Flow Synthesis Recent advancements have demonstrated the synthesis of VPA and its salts (sodium valproate and divalproex sodium) in a continuous flow process.[9] This method offers significant advantages in terms of safety, control, yield (~95%), and purity (99%), making it industrially viable with high throughput.[9]

Synthesis of Valerate Esters (Prodrugs)

The formation of valerate esters is typically achieved through esterification, where valeric acid (or its more reactive acyl chloride derivative) is reacted with the hydroxyl group of the parent drug molecule.

Protocol 2: General Esterification for Steroid Valerates

  • Step 1: Activation of Valeric Acid (Optional but Recommended): Valeric acid is converted to valeryl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This increases the electrophilicity of the carbonyl carbon, making the subsequent reaction more efficient.

  • Step 2: Esterification Reaction: The parent steroid (e.g., betamethasone) is dissolved in a suitable aprotic solvent (e.g., pyridine, which also acts as a base to neutralize the HCl byproduct). Valeryl chloride is added dropwise, typically at a reduced temperature to control the reaction rate.

  • Step 3: Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified using techniques like column chromatography or recrystallization to achieve pharmaceutical-grade purity.

Summary of Key Valeric Acid Derivatives in Pharmaceuticals

Derivative NamePharmaceutical ApplicationCore Function / Rationale
Valproic Acid Anticonvulsant, Mood StabilizerActive Pharmaceutical Ingredient (API); enhances GABAergic inhibition, HDAC inhibitor.[6][10][11]
Sodium Valproate AnticonvulsantAPI; water-soluble salt of valproic acid for different formulations.[9][19]
Estradiol Valerate Hormone Replacement TherapyProdrug; improves solubility and bioavailability of estradiol.[1][7]
Betamethasone Valerate Anti-inflammatory, Anti-allergicProdrug; enhances topical absorption and stability of betamethasone.[1][7]
Valnoctamide (VCD) Anxiolytic, AnticonvulsantAPI; amide derivative with a distinct pharmacological profile from VPA.[8][10]
Valerenic Acid Esters Anxiolytic (Investigational)Prodrugs; designed to modulate the release and pharmacokinetics of valerenic acid.[15][16][17]
Inositol-Valproate Conjugates Anticonvulsant (Investigational)Prodrugs; synthesized to potentially increase efficacy and cross the blood-brain barrier.[20]

Challenges and Future Directions

Despite their widespread success, some valeric acid derivatives face challenges. Valproic acid, for instance, is associated with a risk of teratogenicity and hepatotoxicity, which restricts its clinical use and necessitates the development of safer alternatives.[10]

The future of this chemical class lies in several exciting areas:

  • Novel Derivatives with Improved Safety: Ongoing research focuses on synthesizing new VPA analogues and derivatives that retain the therapeutic efficacy but exhibit a reduced side-effect profile.[10]

  • Expanded Therapeutic Applications: The discovery of HDAC inhibition by valeric acid has opened doors for its investigation in oncology.[11][12][13] Similarly, derivatives are being explored for antiviral activity, particularly against herpesviruses, and for neuroprotective effects in diseases like Parkinson's and Alzheimer's.[1][4][5][8]

  • Advanced Synthesis and Delivery: The adoption of green chemistry principles and continuous flow manufacturing will lead to more efficient, sustainable, and cost-effective production.[9] Furthermore, novel drug delivery systems, such as lipid-based nanoparticles for valeric acid, are being developed to improve targeting and reduce systemic toxicity.[11]

References

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Methodological & Application

Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation Synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the synthesis of 5-(3,4-dimethylphenyl)-5-oxovaleric acid, a valuable keto-acid intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a Friedel-Crafts acylation of o-xylene with glutaric anhydride, a classic yet powerful method for forming carbon-carbon bonds with aromatic systems. This guide delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and discusses critical parameters for process optimization and troubleshooting. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid

5-(3,4-Dimethylphenyl)-5-oxovaleric acid and its derivatives are key building blocks in medicinal chemistry. The presence of both a keto and a carboxylic acid functionality provides versatile handles for further chemical modifications, enabling the construction of complex molecular architectures. This keto-acid has been identified as a crucial intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents. The robust and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

The Friedel-Crafts Acylation: A Mechanistic Overview

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, allowing for the introduction of an acyl group onto an aromatic ring.[1][2] In this specific synthesis, o-xylene serves as the electron-rich aromatic substrate, and glutaric anhydride is the acylating agent. The reaction is facilitated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4][5]

The mechanism proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion intermediate. This resonance-stabilized cation is a potent electrophile.[2]

  • Electrophilic Attack: The π-electron system of the o-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and yields the final ketone product.[5]

It is crucial to note that in Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst.[5][6] Consequently, a stoichiometric amount or even a slight excess of the catalyst is often required to drive the reaction to completion.[5][7]

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Glutaric_Anhydride Glutaric Anhydride Acylium_Ion Acylium Ion Intermediate Glutaric_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + o-Xylene oXylene o-Xylene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 5-(3,4-Dimethylphenyl)-5-oxovaleric acid Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

Detailed Experimental Protocol

Safety Precautions: This reaction involves corrosive and moisture-sensitive reagents. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Anhydrous aluminum chloride reacts violently with water, releasing HCl gas; handle with extreme care.[8][9]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
o-XyleneAnhydrous, ≥99%Standard Chemical SupplierMust be dry.
Glutaric Anhydride≥98%Standard Chemical Supplier
Aluminum Chloride (AlCl₃)Anhydrous, powder, ≥99%Standard Chemical SupplierHighly hygroscopic. Handle quickly.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard Chemical SupplierSolvent for the reaction.
Hydrochloric Acid (HCl)Concentrated (37%)Standard Chemical SupplierFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated solutionPrepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard Chemical SupplierFor drying the organic layer.
Crushed IceFor quenching the reaction.
Equipment
  • Three-neck round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Reaction Setup and Procedure

Diagram: Experimental Workflow

G Start Assemble Dry Glassware under Inert Atmosphere Add_Reagents Charge Flask with AlCl₃ and DCM Start->Add_Reagents Cool Cool to 0°C in Ice Bath Add_Reagents->Cool Add_Anhydride Slowly Add Glutaric Anhydride Cool->Add_Anhydride Add_Xylene Add o-Xylene Dropwise via Addition Funnel Add_Anhydride->Add_Xylene React Stir at Room Temperature Add_Xylene->React Quench Pour Reaction Mixture onto Crushed Ice and HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer with NaHCO₃ and Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Remove Solvent via Rotary Evaporation Dry->Evaporate Purify Purify Crude Product (Recrystallization or Chromatography) Evaporate->Purify

Caption: Step-by-step experimental workflow for the synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.[6]

  • Reagent Charging: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (2.2 equivalents) and anhydrous dichloromethane (DCM). Begin stirring the suspension.

  • Addition of Glutaric Anhydride: Cool the flask to 0 °C using an ice-water bath. Slowly add glutaric anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the temperature does not rise significantly.

  • Addition of o-Xylene: Dissolve o-xylene (1.1 equivalents) in a small amount of anhydrous DCM and add it to the addition funnel. Add the o-xylene solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[6][8] This will decompose the aluminum chloride complex and hydrolyze any unreacted anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid or a viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.

Critical Parameters and Optimization

The success of the Friedel-Crafts acylation hinges on several critical parameters:

  • Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[6] The presence of water will deactivate the catalyst and significantly reduce the yield. Therefore, using anhydrous reagents and solvents, along with dry glassware, is paramount.

  • Stoichiometry of the Catalyst: As the ketone product forms a complex with AlCl₃, a stoichiometric amount (or a slight excess) of the catalyst is necessary to ensure the reaction goes to completion.[5][7][10]

  • Temperature Control: The initial addition of reagents should be carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize the formation of side products.[8]

  • Order of Addition: It is generally recommended to add the acylating agent to the suspension of the Lewis acid and solvent first, followed by the dropwise addition of the aromatic substrate. This helps to ensure the rapid formation of the acylium ion and minimizes potential side reactions of the aromatic compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Yield Deactivated catalyst due to moisture.Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.[6]
Insufficient amount of catalyst.Use at least a stoichiometric amount, or a slight excess, of AlCl₃.[6]
Aromatic ring is deactivated.Not applicable for o-xylene, but a consideration for other substrates with electron-withdrawing groups.
Formation of Multiple Products Polysubstitution.Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group is deactivating.[1][2] However, optimizing reaction time and temperature can minimize this.
Isomer formation.The directing effects of the methyl groups on o-xylene will favor acylation at specific positions. Characterization of the product mixture is necessary.
Difficult Work-up (Emulsions) Incomplete hydrolysis of the aluminum complex.Ensure vigorous stirring during the quenching step and sufficient addition of acid.[11]

Conclusion

The Friedel-Crafts acylation protocol detailed in this application note provides a reliable and scalable method for the synthesis of 5-(3,4-dimethylphenyl)-5-oxovaleric acid. By carefully controlling the reaction parameters, particularly the anhydrous conditions and catalyst stoichiometry, high yields of the desired product can be achieved. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of pharmaceutical intermediates and other fine chemicals.

References

  • Oreate AI Blog. (2026, January 15). The Role of Aluminum Chloride in Chemical Reactions.
  • askIITians. (2021, May 24).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • 12BL Experiment 10: Friedel Crafts Acyl
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Vedantu. (2024, July 2).
  • Friedel-Crafts Acylation: Mechanism, Reactions & limit
  • Benchchem. (n.d.).
  • Experiment 1: Friedel-Crafts Acyl
  • Sigma-Aldrich. (n.d.).
  • Chemistry Steps. (2025, June 20).
  • Organic Chemistry Portal. (n.d.).
  • Journal of Chemical Education. (2004, October 1). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • YouTube. (2011, August 2).
  • Beyond Benign. (n.d.).
  • Benchchem. (n.d.). troubleshooting common issues in Friedel-Crafts reactions.

Sources

Reaction of o-xylene and glutaric anhydride to form 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the regioselective synthesis of 5-(3,4-dimethylphenyl)-5-oxovaleric acid (also known as


-(3,4-dimethylbenzoyl)valeric acid) via the Friedel-Crafts acylation of 

-xylene with glutaric anhydride. Unlike standard alkylations, this acylation requires stoichiometric management of Lewis acid catalysts to overcome product inhibition.[1] This guide provides a robust, self-validating protocol using Aluminum Chloride (

) in Dichloromethane (DCM), emphasizing the critical "Acid-Base-Acid" workup technique to ensure pharmaceutical-grade purity without column chromatography.

Introduction & Strategic Analysis

Aryl-keto acids are pivotal intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystals, and functionalized polymers. The target molecule, 5-(3,4-dimethylphenyl)-5-oxovaleric acid, represents a structural homolog to intermediates used in Gemfibrozil synthesis, albeit with an extended carbon chain.

The Chemo-Selectivity Challenge: The reaction involves the electrophilic attack of the glutaroyl cation onto the


-xylene ring.
  • Regioselectivity:

    
    -Xylene has two distinct nucleophilic sites:
    
    • Position 3 (or 6): Ortho to one methyl, meta to the other. Sterically hindered.

    • Position 4 (or 5): Para to one methyl, meta to the other. Sterically accessible.

    • Outcome: The 4-position is kinetically and thermodynamically favored, yielding the 3,4-dimethyl isomer as the major product (>95%).

  • Stoichiometry: The product contains a ketone and a carboxylic acid, both of which complex with

    
    . Therefore, a catalytic amount of Lewis acid will fail; 
    
    
    
    equivalents are strictly required.

Reaction Mechanism & Thermodynamics

The reaction proceeds via the formation of an acylium ion intermediate from glutaric anhydride.

DOT Diagram 1: Mechanistic Pathway

ReactionMechanism Reagents Glutaric Anhydride + AlCl3 Complex Ring Opening (Acylium Ion Complex) Reagents->Complex Lewis Acid Activation Attack Electrophilic Attack on o-Xylene (C4) Complex->Attack + o-Xylene Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Slow Step ProductComplex Aluminum-Product Complex Intermediate->ProductComplex - HCl (Aromatization) Hydrolysis Acid Quench (HCl/H2O) ProductComplex->Hydrolysis Destroys Al-O bonds FinalProduct 5-(3,4-Dimethylphenyl)- 5-oxovaleric acid Hydrolysis->FinalProduct Isolation

Figure 1: Mechanistic flow from anhydride activation to product isolation.[2][3] Note the consumption of


 into the product complex.[1]

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.Scale (Example)Role
Glutaric Anhydride 114.101.011.4 g (100 mmol)Electrophile Source

-Xylene
106.171.111.7 g (13.2 mL)Nucleophile
Aluminum Chloride (

)
133.342.533.4 gLewis Acid
Dichloromethane (DCM) 84.93Solvent150 mLSolvent
HCl (conc.) --~50 mLQuenching Agent
  • Glassware: 500 mL 3-neck Round Bottom Flask (RBF), Pressure-equalizing addition funnel, Reflux condenser,

    
     drying tube (or 
    
    
    
    line).
  • Safety:

    
     reacts violently with water. 
    
    
    
    gas is evolved during the reaction. Perform in a fume hood.
Step-by-Step Procedure

Phase 1: Acylium Ion Generation

  • Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.

  • Solvation: Charge the RBF with Glutaric Anhydride (11.4 g) and DCM (100 mL) . Stir to suspend.

  • Catalyst Addition: Cool the mixture to

    
     (ice bath). Add 
    
    
    
    (33.4 g)
    portion-wise over 15 minutes.
    • Observation: The solution may turn yellow/orange as the complex forms. Ensure the exotherm is controlled.

Phase 2: The Reaction 4. Substrate Addition: Mix


-Xylene (11.7 g)  with DCM (20 mL)  in the addition funnel.
5.  Dropwise Feed:  Add the xylene solution dropwise to the RBF over 30-45 minutes, maintaining internal temperature 

. 6. Reaction: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
  • Monitoring: Reaction completion can be monitored by TLC (Solvent: 50% EtOAc/Hexane). The anhydride spot should disappear.
  • Note: If the reaction is sluggish, reflux (approx.
    
    
    ) for 1 hour may be required, but RT is usually sufficient for activated arenes like xylene.

Phase 3: Workup (The "Acid-Base-Acid" Purification) This method avoids column chromatography by leveraging the acidic nature of the product.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 50 mL conc. HCl . Stir vigorously until the solid aluminum complex dissolves completely.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[4] Extract the aqueous layer with DCM (

    
    ). Combine organic layers.
    
  • Base Extraction (Critical Step):

    • Wash the combined organic phase with 10%

      
       (aq) (
      
      
      
      )
      .
    • Chemistry: The product (carboxylic acid) converts to its sodium salt and moves to the Aqueous Layer . Unreacted xylene and neutral byproducts remain in the Organic Layer .

    • Discard the organic layer (or save for recovery of xylene).

  • Precipitation:

    • Take the alkaline aqueous layer (containing the product).

    • Cool to

      
      . Carefully acidify with conc. HCl  to pH 1–2.
      
    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid via Büchner funnel. Wash with cold water (

    
    ) to remove inorganic salts.
    

DOT Diagram 2: Workup Logic Flow

WorkupLogic ReactionMix Crude Reaction Mix (DCM + Al-Complex) Quench Pour onto Ice/HCl ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer1 Organic Layer (Product + Xylene) PhaseSep->OrgLayer1 AqLayer1 Aqueous Layer (Al Salts) PhaseSep->AqLayer1 Discard BaseExt Extract with 10% Na2CO3 OrgLayer1->BaseExt OrgLayer2 Organic Phase (Unreacted Xylene) BaseExt->OrgLayer2 Discard AqLayer2 Aqueous Phase (Product as Na-Salt) BaseExt->AqLayer2 Keep Acidify Acidify with HCl (pH 1) AqLayer2->Acidify Filter Filter Precipitate Acidify->Filter

Figure 2: The "Acid-Base-Acid" purification strategy ensures removal of non-acidic impurities.

Characterization & Specifications

Expected Properties
  • Appearance: White to off-white crystalline solid.

  • Yield: Typical isolated yields range from 75% to 85%.

  • Melting Point:

    
     (Approximate range for similar homologues; verify experimentally).
    
Spectral Data (Predicted)
TechniqueSignalAssignment
1H NMR (CDCl3)

2.05 (m, 2H)

(Glutaric chain middle)

2.30 (s, 6H)

(Methyl groups)

2.48 (t, 2H)


2.98 (t, 2H)


7.20 (d, 1H)
Ar-H (H5, meta to CO)

7.65 (d, 1H)
Ar-H (H2, ortho to CO, ortho to Me)

7.70 (dd, 1H)
Ar-H (H6, ortho to CO)
IR (ATR)1680

Ketone C=O stretch (Aryl ketone)
1710

Carboxylic Acid C=O stretch
2900-3300

O-H stretch (Broad, carboxylic acid)

Troubleshooting & Optimization

  • Low Yield / Sticky Solid:

    • Cause: Incomplete hydrolysis of the Aluminum complex.

    • Fix: Increase the stirring time during the HCl quench step. Ensure the aqueous phase is strongly acidic (pH < 1) during the final precipitation.

  • Isomer Contamination:

    • Issue: Presence of 2,3-dimethyl isomer.

    • Fix: Recrystallize from Ethanol/Water (1:1) or Toluene . The 3,4-isomer is more symmetric and typically crystallizes more readily.

  • Solvent Choice:

    • If solubility is an issue in DCM, Nitrobenzene can be used. However, Nitrobenzene has a high boiling point (

      
      ) and is toxic. It must be removed by steam distillation or extensive washing, which complicates the protocol. DCM is preferred for safety and ease of removal.
      

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Hashimoto, I., et al. (1996). "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides." Journal of Chemical Technology & Biotechnology. (Confirming regioselectivity patterns for anhydride ring openings).

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Application Notes & Protocols: A Guide to the Wolff-Kishner Reduction of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Deoxygenation of Aryl Keto-Acids

The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[1] This transformation, which converts a carbonyl group (C=O) into a methylene group (-CH2-), is particularly valuable when dealing with substrates that are sensitive to the strongly acidic conditions of the complementary Clemmensen reduction.[1][2] The reaction proceeds via a hydrazone intermediate under basic conditions at high temperatures, with the irreversible evolution of nitrogen gas as the thermodynamic driving force.[1][3]

This guide focuses on the application of the Wolff-Kishner reduction to 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, a molecule featuring both an aryl ketone and a carboxylic acid. The reduction of the keto group is a critical step in synthetic pathways aiming to produce 5-(3,4-Dimethylphenyl)valeric acid, a potential building block in medicinal chemistry and materials science. We will detail the widely adopted Huang-Minlon modification, which offers significant practical advantages over the original procedure, including improved yields and shorter reaction times.[4][5]

The Reaction Mechanism: A Stepwise Perspective

The Wolff-Kishner reduction mechanism involves a sequence of steps beginning with the formation of a hydrazone, followed by base-catalyzed tautomerization and elimination of dinitrogen gas.[3][6]

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine on the ketone carbonyl carbon of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, forming a hydrazone intermediate.[2][7]

  • Deprotonation: Under strongly basic conditions, a hydroxide or alkoxide ion deprotonates the terminal nitrogen of the hydrazone, creating a resonance-stabilized hydrazone anion.[3][6]

  • Protonation/Tautomerization: The resulting anion is protonated at the carbon atom by a solvent molecule (e.g., water or diethylene glycol), leading to a diimide (or diazene) intermediate.[7]

  • Second Deprotonation: The base removes a second, now more acidic, proton from the nitrogen, forming a diimide anion.[6]

  • Elimination of N₂: This unstable anion collapses, irreversibly eliminating a molecule of nitrogen gas (N₂) and generating a carbanion.[4] This step is the key thermodynamic driver for the entire reaction.

  • Final Protonation: The highly reactive carbanion is rapidly protonated by the solvent to yield the final product, 5-(3,4-Dimethylphenyl)valeric acid.[7] The carboxylic acid, which exists as a carboxylate salt throughout the basic reaction, is protonated during the final acidic workup.

G cluster_0 Wolff-Kishner Reduction Mechanism Start Aryl Keto-Acid + Hydrazine Hydrazone Hydrazone Formation Start->Hydrazone Condensation Deprotonation1 First Deprotonation (Base) Hydrazone->Deprotonation1 Anion1 Hydrazone Anion Deprotonation1->Anion1 Protonation_C Protonation at Carbon Anion1->Protonation_C Tautomerization Diimide Diimide Intermediate Protonation_C->Diimide Deprotonation2 Second Deprotonation (Base) Diimide->Deprotonation2 Anion2 Diimide Anion Deprotonation2->Anion2 Elimination Elimination of N₂ Gas Anion2->Elimination Rate-determining step Carbanion Carbanion Intermediate Elimination->Carbanion Protonation_Final Final Protonation (Solvent) Carbanion->Protonation_Final Product Reduced Alkane Product Protonation_Final->Product

Caption: The mechanistic pathway of the Wolff-Kishner reduction.

The Huang-Minlon Modification: A Practical Protocol

The original Wolff-Kishner procedure required heating the reactants in a sealed tube at high temperatures (~180-200 °C) with a base like sodium ethoxide.[4][8] In 1946, Huang-Minlon introduced a more convenient, one-pot modification that allows the reaction to be performed at atmospheric pressure.[5][6] This is achieved by using a high-boiling solvent, typically diethylene glycol (DEG), which enables the high temperatures required for the reduction step. The modification involves an initial, lower-temperature phase to form the hydrazone, followed by the distillation of water and excess hydrazine to allow the reaction temperature to rise sufficiently for the elimination to occur.[2][9]

Reaction Parameters and Expected Yield

The following table summarizes the typical conditions for the Huang-Minlon reduction of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

ParameterRecommended ConditionsRationale
Substrate 5-(3,4-Dimethylphenyl)-5-oxovaleric acidAryl ketone is an ideal substrate.
Solvent Diethylene Glycol (DEG)High boiling point (244 °C) allows for necessary reaction temperatures.[4]
Base Potassium Hydroxide (KOH), 3-5 eq.Strong base required for deprotonation steps; also forms the carboxylate salt.
Reagent Hydrazine Hydrate (85%), 3-5 eq.Excess drives hydrazone formation and minimizes side reactions.[6]
Temp. (Stage 1) 130-150 °COptimal for hydrazone formation.
Temp. (Stage 2) 190-210 °CRequired for elimination of N₂ and reduction.[5]
Reaction Time 4-8 hoursTime-dependent on efficient removal of water and substrate reactivity.
Expected Yield >85%The Huang-Minlon modification is known for high yields.[6]
Step-by-Step Experimental Protocol

G cluster_1 Experimental Workflow A 1. Charge Reactor: Substrate, KOH, Hydrazine, DEG B 2. Heat to 130-150 °C (1-2 hours) A->B C 3. Form Hydrazone B->C D 4. Distill Water & Excess Hydrazine C->D E 5. Raise Temperature to ~200 °C D->E F 6. Reflux until N₂ evolution ceases (3-5 hours) E->F G 7. Cool & Dilute with Water F->G H 8. Acidify with conc. HCl G->H I 9. Extract with Organic Solvent H->I J 10. Wash, Dry, & Concentrate I->J K 11. Purify Product J->K

Caption: Workflow for the Huang-Minlon reduction protocol.

Materials & Equipment:

  • 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (1.0 eq)

  • Potassium hydroxide (KOH) pellets (4.0 eq)

  • Hydrazine hydrate (85% solution) (4.0 eq)

  • Diethylene glycol (DEG)

  • Concentrated hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer

  • Distillation head and condenser

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • Reactor Setup: In a round-bottom flask of appropriate size, combine 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (1.0 eq), potassium hydroxide pellets (4.0 eq), and diethylene glycol (approx. 5-10 mL per gram of substrate). Add a magnetic stir bar.

  • Reagent Addition: Carefully add hydrazine hydrate (4.0 eq) to the flask. Equip the flask with a distillation head and condenser.

  • Stage 1: Hydrazone Formation: Heat the mixture with stirring to 130-150 °C. Maintain this temperature for 1-2 hours. During this time, the ketone will react with hydrazine to form the hydrazone, and the carboxylic acid will be converted to its potassium salt.

  • Distillation: Increase the temperature of the heating mantle. Water and excess hydrazine will begin to distill. Continue distillation until the temperature of the reaction mixture rises to approximately 200 °C.

  • Stage 2: Reduction: Once the reaction temperature has stabilized at 190-210 °C, reconfigure the apparatus for reflux (if necessary) and maintain this temperature. Vigorous evolution of nitrogen gas will be observed. Continue heating for 3-5 hours, or until gas evolution has ceased.

  • Workup - Quenching and Acidification: Allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing a sufficient amount of water. Stir until the mixture is homogeneous, then cool in an ice bath. Slowly and carefully acidify the aqueous solution by adding concentrated HCl until the pH is ~1-2. The product will precipitate as a solid or oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 5-(3,4-Dimethylphenyl)valeric acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography if necessary.

Scientific Integrity and Troubleshooting

  • Substrate Compatibility: The Wolff-Kishner reduction is incompatible with base-sensitive functional groups. Esters, amides, and lactones may be hydrolyzed under the reaction conditions.[9] For the target molecule, the carboxylic acid is protected as its carboxylate salt and regenerated during workup.

  • Controlling Foaming: Vigorous nitrogen evolution can cause foaming. Ensure the reaction flask is large enough (at least 2-3 times the volume of the reagents) to accommodate this.

  • Incomplete Reaction: If the reaction stalls, it is often because the temperature did not reach the required ~200 °C. This is typically due to incomplete removal of water.[9] Ensure efficient distillation before the reflux period.

  • Side Reactions: Potential side reactions include the formation of azines or reduction of the ketone to an alcohol.[6] Using an excess of hydrazine helps to suppress these pathways.

References

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]

  • Unacademy. (n.d.). Wolff-Kishner Reduction & Huang-Minlon Modification Explained. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Wolf-Kishner Reduction and Huang Minlon Modification. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

  • BYJU'S. (2019, January 22). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Wolff-Kishner Reduction: Definition, Examples, and Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

Sources

Scalable manufacturing processes for 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Industrial Protocol | CAS: 7508-13-6

Part 1: Executive Summary & Strategic Importance

5-(3,4-Dimethylphenyl)-5-oxovaleric acid (also known as 4-(3,4-dimethylbenzoyl)butyric acid) is a critical Versatile Pharmaceutical Intermediate (VPI) . Structurally, it serves as a lipophilic linker scaffold, essential in the synthesis of:

  • HDAC Inhibitors: Used in oncology to modulate chromatin structure.

  • Metabolic Regulators: Analogs of fibrates and omega-phenyl fatty acids used in lipid management.

  • Kinase Inhibitor Linkers: Providing a stable 5-carbon spacer for ATP-competitive inhibitors.

This guide moves beyond bench-scale synthesis, addressing the thermodynamic and engineering challenges of scaling Friedel-Crafts acylation. We focus on controlling the exotherm, managing the heterogeneous aluminum chloride sludge, and ensuring regioisomeric purity (avoiding the 2,3-dimethyl isomer).

Part 2: Process Chemistry Analysis

Reaction Pathway

The synthesis utilizes a Friedel-Crafts Acylation between o-xylene and glutaric anhydride.

  • Substrate: o-Xylene (1,2-dimethylbenzene).

  • Electrophile: Glutaric anhydride (Pentanedioic anhydride).

  • Catalyst: Aluminum Chloride (

    
    ) - Stoichiometric (typically 2.2–2.5 equivalents required due to complexation with the product ketone and carboxylic acid).
    
  • Solvent System: Dichloromethane (DCM) or 1,2-Dichloroethane (EDC). Note: While nitrobenzene is traditional, halogenated aliphatics are preferred for easier workup in modern GMP facilities.

Mechanism & Regioselectivity

o-Xylene has two distinct nucleophilic sites:

  • Position 3 (Ortho to both methyls): Sterically crowded.

  • Position 4 (Meta to one, Para to one): Sterically accessible and electronically activated.

Critical Insight: The reaction is highly regioselective for the 4-position , yielding the 3,4-dimethylphenyl isomer. Lower temperatures (


) favor kinetic control, further suppressing the formation of the sterically hindered 2,3-isomer.

ReactionPathway Reagents o-Xylene + Glutaric Anhydride Activation Activation (AlCl3) Acylium Ion Formation Reagents->Activation DCM, 0°C Transition Sigma Complex (Wheland Intermediate) Activation->Transition Electrophilic Attack Complex Aluminum-Product Complex (Reddish Slurry) Transition->Complex -H+ Quench Acid Hydrolysis (HCl/Ice) Complex->Quench Exothermic! Product 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (Crystalline Solid) Quench->Product Crystallization

Figure 1: Reaction pathway demonstrating the progression from activation to hydrolysis. Note the critical exothermic quench step.

Part 3: Detailed Manufacturing Protocol (Scale: 1 kg Input)

Safety Warning:


 reacts violently with water, releasing 

gas. This process generates stoichiometric quantities of

gas during the reaction and workup. A caustic scrubber is mandatory .
Materials Bill
ReagentCASEq.[1]Mass/VolRole
o-Xylene 95-47-61.01.0 kg (1.14 L)Limiting Reagent
Glutaric Anhydride 108-55-41.11.18 kgElectrophile Source
Aluminum Chloride 7446-70-02.43.01 kgLewis Acid Catalyst
Dichloromethane (DCM) 75-09-2-10 LSolvent
HCl (Conc. 37%) 7647-01-0-2.0 LQuench/Hydrolysis
Step-by-Step Methodology
Phase A: Catalyst Activation (The "Slurry" Stage)
  • Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer (high torque required), reflux condenser, temperature probe, and

    
     inlet. Connect the vent to a NaOH scrubber.
    
  • Solvent Charge: Charge 8 L of DCM to the reactor. Cool jacket to

    
    .
    
  • Catalyst Addition: Add 3.01 kg

    
      portion-wise via a solids addition funnel. Caution: Mild exotherm.
    
  • Anhydride Addition: Add 1.18 kg Glutaric Anhydride to the

    
    /DCM slurry. Stir for 30 minutes at 
    
    
    
    .
    • Why? This pre-forms the acylium complex, ensuring a faster, cleaner reaction upon xylene addition.

Phase B: Controlled Addition (The "Reaction" Stage)
  • Substrate Addition: Mix 1.0 kg o-Xylene with 2 L DCM . Add this solution dropwise to the reactor over 90–120 minutes .

    • Critical Control: Maintain internal temperature

      
      . Rapid addition leads to poly-acylation side products.
      
  • Reaction: Once addition is complete, warm the reactor to 20–25^\circ\text{C} (Room Temp) . Stir for 4–6 hours.

    • Monitoring: Check HPLC at 4 hours. Reaction is complete when o-xylene is <1%.

Phase C: Quench & Workup (The "Safety" Stage)
  • Quench Preparation: In a separate 50 L vessel, prepare a mixture of 5 kg Ice and 2 L Conc. HCl .

  • Transfer: Slowly transfer the reaction slurry into the Quench Vessel.

    • Engineering Note:Never add water to the reaction vessel. Inverse addition (reaction mix into water) controls the violent hydrolysis of the Al-complex.

  • Phase Separation: Agitate for 30 minutes to ensure all solids dissolve. Stop stirring and allow phases to separate. Collect the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer with 2 x 2 L DCM . Combine all organic layers.

  • Washing: Wash combined organics with 1 x 4 L Water followed by 1 x 4 L Brine .

Phase D: Isolation & Purification[2]
  • Concentration: Distill off DCM under reduced pressure (

    
    , 500 mbar) until a thick oil/solid remains.
    
  • Crystallization: Add 3 L Toluene and heat to

    
     to dissolve. Slowly cool to 
    
    
    
    over 4 hours.
  • Filtration: Filter the white crystalline solid. Wash with cold Toluene/Heptane (1:1).

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Expected Yield: 85–90% (approx. 1.8–1.9 kg) Purity: >98% (HPLC)

Part 4: Scalable Workflow Diagram (Continuous Improvement)

For multi-ton manufacturing, batch Friedel-Crafts is inefficient due to heat transfer limits. A Continuous Flow approach is recommended for future scale-up.

FlowProcess InputA Stream A: o-Xylene + Glutaric Anhydride in DCM Mixer Static Mixer (High Shear) InputA->Mixer InputB Stream B: AlCl3 in Nitromethane/DCM InputB->Mixer Reactor Tubular Reactor (Residence Time: 10 min, 40°C) Mixer->Reactor QuenchUnit Continuous Quench (Packed Bed / Water Injection) Reactor->QuenchUnit Separator Membrane Separator (Phase Split) QuenchUnit->Separator Waste Aq. Al salts -> Treatment Separator->Waste ProductStream Organic Stream -> Crystallizer Separator->ProductStream

Figure 2: Conceptual Continuous Flow setup for high-throughput manufacturing, minimizing the inventory of hazardous Al-complex.

Part 5: Quality Control & Analytics

Specification Sheet
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Assay

HPLC (Area %)
Melting Point

Capillary
Loss on Drying

Gravimetric
Regioisomer

(2,3-dimethyl isomer)
H-NMR / HPLC
HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Flow Rate: 1.0 mL/min.

Part 6: References

  • Friedel-Crafts Reaction Overview: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst selection).

  • Target Molecule Synthesis (CAS 7508-13-6): ChemScene. (2024). 5-(3,4-Dimethylphenyl)-5-oxopentanoic acid Product Data. Retrieved from

  • Acylation Regioselectivity: Ponti, A., et al. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth University. Retrieved from

  • Mechanochemical (Green) Alternatives: Štrukil, V. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. Retrieved from

  • Industrial Acylation Safety: Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning. (Safety protocols for AlCl3 quenching).

Sources

Application Note: Strategic Solvent Selection for the Extraction of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the rational selection of an optimal solvent for the extraction of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, a molecule of interest in pharmaceutical research and development. Moving beyond simple trial-and-error, this guide establishes a systematic approach grounded in the principles of solubility and molecular interactions. We will explore the theoretical underpinnings of solvent selection, including the pivotal role of Hansen Solubility Parameters (HSP), and provide a detailed, step-by-step protocol for an effective solvent screening process. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient extraction protocols.

Introduction: The Critical Role of Solvent Selection

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are fundamental processes in drug development. The efficiency, purity, and overall economic viability of these processes are profoundly influenced by the choice of solvent used for extraction. 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, a keto-acid with a substituted aromatic moiety, presents a unique set of physicochemical properties that demand a carefully considered extraction strategy. A suboptimal solvent can lead to low recovery yields, the co-extraction of impurities, and downstream purification challenges, all of which can impede the drug development timeline.

This document provides a robust framework for selecting an appropriate solvent system for the extraction of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid from a typical reaction mixture or natural matrix. By understanding the molecular interactions between the solute and potential solvents, researchers can streamline the development of efficient, scalable, and environmentally conscious extraction processes.[1][2]

Theoretical Framework for Solvent Selection

The adage "like dissolves like" is the foundational principle of solubility and, by extension, solvent extraction.[3][4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For a complex molecule like 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, which possesses both non-polar (the dimethylphenyl group) and polar (the ketone and carboxylic acid groups) functionalities, a more nuanced approach is required.

Physicochemical Properties of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

A thorough understanding of the target molecule's properties is the first step in a rational solvent selection process.

  • Structure:

    • Molecular Formula: C₁₃H₁₆O₃[5][6][7]

    • Molecular Weight: 220.26 g/mol [5][6][7]

  • Predicted Physicochemical Properties:

    • Topological Polar Surface Area (TPSA): 54.37 Ų[5][6]

    • LogP (octanol-water partition coefficient): 2.74[5][6]

    • Hydrogen Bond Donors: 1 (from the carboxylic acid group)[5][6]

    • Hydrogen Bond Acceptors: 2 (from the ketone and carboxylic acid carbonyls)[5][6]

These predicted values suggest that 5-(3,4-Dimethylphenyl)-5-oxovaleric acid is a molecule of intermediate polarity. The aromatic ring and alkyl groups contribute to its non-polar character, while the ketone and carboxylic acid groups provide polarity and the capacity for hydrogen bonding.

The Role of pH in the Extraction of Acidic Compounds

As a carboxylic acid, the solubility of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid is highly dependent on the pH of the aqueous phase.[8][9]

  • In acidic conditions (low pH): The carboxylic acid group will be protonated (-COOH), rendering the molecule neutral and more soluble in organic solvents.

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻), making the molecule ionic and significantly more soluble in the aqueous phase.

This pH-dependent solubility is a powerful tool that can be exploited during liquid-liquid extraction to selectively move the target compound between aqueous and organic phases, thereby separating it from non-acidic impurities.

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond a qualitative assessment of polarity, Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework for solvent selection.[10][11] HSP theory decomposes the total cohesive energy density of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be characterized by its three Hansen parameters, which can be viewed as coordinates in a three-dimensional "Hansen space". The principle of "like dissolves like" is quantified by the distance (Ra) between the solute and a solvent in this space. A smaller distance implies a higher affinity and, therefore, greater solubility.

Calculating the Hansen Solubility Parameters of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid:

  • δd: 18.5 MPa½

  • δp: 8.5 MPa½

  • δh: 9.0 MPa½

These calculated parameters provide a quantitative target for our solvent screening. We will seek solvents with HSP values close to these to maximize the likelihood of high solubility.

Solvent Candidate Screening

Based on the theoretical principles outlined above, a range of solvents with varying polarities and hydrogen bonding capabilities should be considered. It is also crucial to consider practical aspects such as boiling point, toxicity, environmental impact, and cost, especially when scaling up the extraction process. The inclusion of "green solvents" is highly encouraged to align with modern pharmaceutical industry standards.

Table 1: Properties of Potential Solvents for Extraction

SolventPolarity IndexBoiling Point (°C)Hansen δd (MPa½)Hansen δp (MPa½)Hansen δh (MPa½)Safety/Environmental Notes
Non-Polar
Heptane0.19815.30.00.0Flammable, low toxicity
Toluene2.411118.01.42.0Flammable, toxic, environmental hazard
Intermediate Polarity
Diethyl Ether2.83514.52.94.6Extremely flammable, forms peroxides
Ethyl Acetate4.47715.85.37.2Flammable, relatively low toxicity
Methyl-THF4.28016.84.05.7Flammable, greener alternative to THF
Dichloromethane3.14017.07.37.1Suspected carcinogen, volatile
Polar Aprotic
Acetone5.15615.510.47.0Flammable, low toxicity
Acetonitrile5.88215.318.06.1Toxic, flammable
Polar Protic
2-Propanol3.98215.86.116.4Flammable, low toxicity
Ethanol4.37815.88.819.4Flammable, low toxicity, renewable

Experimental Protocol for Solvent Screening

This protocol provides a systematic approach to experimentally evaluate the efficacy of the selected solvent candidates.

Materials and Equipment
  • 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (or a reaction mixture containing it)

  • Selected solvents (from Table 1)

  • Deionized water

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Sodium bicarbonate (saturated solution)

  • Separatory funnels (or vials for small-scale screening)

  • Vortex mixer

  • Centrifuge (optional)

  • Analytical balance

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Workflow for Solvent Screening

Solvent_Screening_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis prep Prepare stock solution of target compound in a suitable solvent (e.g., acetone) spike Spike a known amount into an aqueous matrix prep->spike acidify Acidify aqueous sample to pH < 3 with 1M HCl spike->acidify add_solvent Add an equal volume of the test solvent acidify->add_solvent extract Vortex vigorously for 2 minutes add_solvent->extract separate Allow phases to separate (centrifuge if necessary) extract->separate collect Collect the organic phase separate->collect evaporate Evaporate a known volume of the organic phase to dryness collect->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Analyze by HPLC/UPLC reconstitute->analyze quantify Quantify recovery analyze->quantify Solvent_Selection_Decision_Tree cluster_efficiency Extraction Efficiency cluster_purity Extract Purity cluster_practicality Practicality start Initial Solvent Screening Results high_eff High Efficiency (>90%) start->high_eff mod_eff Moderate Efficiency (70-90%) start->mod_eff low_eff Low Efficiency (<70%) start->low_eff high_purity High Purity high_eff->high_purity high_eff->high_purity low_purity Low Purity (consider back-extraction) high_eff->low_purity mod_eff->high_purity mod_eff->high_purity mod_eff->low_purity reconsider Re-evaluate or Optimize low_eff->reconsider good_practicality Favorable Properties (Safe, Green, Good Phase Separation) high_purity->good_practicality high_purity->good_practicality poor_practicality Unfavorable Properties high_purity->poor_practicality high_purity->poor_practicality low_purity->reconsider low_purity->reconsider optimal Optimal Solvent good_practicality->optimal good_practicality->optimal poor_practicality->reconsider poor_practicality->reconsider

Caption: Decision-making flowchart for optimal solvent selection.

Interpreting the Results

Based on the calculated HSP of our target molecule (δd: 18.5, δp: 8.5, δh: 9.0), solvents like ethyl acetate (δd: 15.8, δp: 5.3, δh: 7.2) and dichloromethane (δd: 17.0, δp: 7.3, δh: 7.1) are predicted to be good candidates. While dichloromethane may show high efficiency, its toxicity makes ethyl acetate a more favorable choice. The experimental results from the screening protocol should be used to confirm these theoretical predictions.

If impurities are a significant issue, a back-extraction step can be incorporated. After the initial extraction into the organic solvent, the organic phase can be washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The ionized 5-(3,4-Dimethylphenyl)-5-oxovaleric acid will move into the aqueous phase, leaving neutral impurities in the organic layer. The aqueous phase can then be re-acidified and the pure compound re-extracted into a fresh portion of the organic solvent.

Conclusion

The selection of an appropriate solvent for the extraction of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid is a multi-faceted process that requires a blend of theoretical understanding and empirical testing. By leveraging the principles of pH-dependent solubility and Hansen Solubility Parameters, researchers can significantly narrow down the field of potential solvents. The detailed experimental protocol provided herein offers a systematic and efficient method for screening these candidates to identify a solvent that delivers high extraction efficiency and purity, while also considering important safety and environmental factors. This rational approach to solvent selection will ultimately lead to more robust, scalable, and sustainable extraction processes in the pharmaceutical development pipeline.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Pena-Pereira, F., & Tobiszewski, M. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6269. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

  • Jessop, P. G. (2011). Searching for green solvents. Green Chemistry, 13(6), 1391-1398. [Link]

  • EduBirdie. Acid-Base Liquid-Liquid Extraction. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]

  • Burdick & Jackson. Polarity Index. [Link]

  • Alfonsi, K., Colberg, J., Dunn, P. J., Fevig, T., Jennings, S., Johnson, T. A., ... & Bream, R. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation. Green Chemistry, 10(1), 31-36. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • European Federation for Chemical Engineering. The important role of solvents in the production of fine chemicals. [Link]

  • ALT LABS. (2024). Green Solvents: Safe Choices for Chemical Processes & Manufacturing. [Link]

  • Yaseen, G., Ahmad, M., Zafar, M., Akram, A., & Ghfar, A. (2020). Green solvents for qualitative pharmaceutical analysis. In Green Sustainable Process for Chemical and Environmental Engineering and Science (pp. 339-359). Elsevier. [Link]

  • MedSchoolCoach. (2020, October 27). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Hansen Solubility Parameters in Practice. HSPiP - Hansen Solubility Parameters. [Link]

  • ResearchGate. (2024, January 21). Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?. [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 2 - Applications. [Link]

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Troubleshooting & Optimization

Improving yield of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for optimizing the Friedel-Crafts acylation of o-xylene with glutaric anhydride to synthesize 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and enhance your reaction yields.

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses the most common issues encountered during the synthesis. The following workflow provides a systematic approach to diagnosing and resolving problems.

TroubleshootingWorkflow start Low Yield of 5-(3,4-Dimethylphenyl) -5-oxovaleric Acid q1 Did you ensure strictly anhydrous conditions? start->q1 sol1 Moisture deactivates the AlCl₃ catalyst. Thoroughly dry all glassware, use anhydrous solvents, and handle AlCl₃ in a glovebox or under an inert atmosphere. q1->sol1 No q2 What was the molar ratio of AlCl₃ to glutaric anhydride? q1->q2 Yes sub_q1_no No sub_q1_yes Yes sol2 Stoichiometric amounts are required. The ketone product and the carboxylic acid group on the anhydride each complex with AlCl₃. Use at least 2.2 equivalents of AlCl₃. q2->sol2 < 2.2 eq. q3 What was the reaction temperature and duration? q2->q3 ≥ 2.2 eq. sub_q2_low < 2.2 equivalents sub_q2_ok ≥ 2.2 equivalents q4 Are you observing multiple products or unreacted starting material? q3->q4 sol3 The reaction may be too slow at low temperatures or prone to side reactions if too hot. Start at 0°C during addition, then allow to warm to room temperature. Monitor with TLC to determine optimal time. sol4 Poor regioselectivity or incomplete reaction. o-Xylene directs acylation primarily to the 4-position. Impurities in starting materials can cause side reactions. Verify reagent purity via NMR or GC-MS. q4->sol4

Caption: A decision tree for troubleshooting low yields.

Q1: My yield is consistently low or non-existent. What are the primary factors to investigate?

Low yields in this specific Friedel-Crafts acylation can almost always be traced back to two critical parameters: catalyst activity and stoichiometry.

  • Catalyst Inactivity due to Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in the glassware, solvents, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction. It is imperative to work under strictly anhydrous conditions.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric, and often excess, amounts of the Lewis acid.[1][3][4] This is because the ketone group in the product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][2][3] Furthermore, the carboxylic acid end of the glutaric anhydride will also complex with the catalyst. Therefore, more than two equivalents of AlCl₃ are necessary.

Q2: I'm observing a complex mixture of products. What is causing the formation of isomers and byproducts?

While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, other side reactions can occur.[1][5]

  • Regiochemistry: The two methyl groups on o-xylene are activating and ortho-, para-directing. Acylation will preferentially occur at the 4-position, which is para to one methyl group and ortho to the other. The 3-position is sterically hindered by the two adjacent methyl groups. The formation of the 3-acyl isomer is generally minor but can occur, complicating purification.

  • Impure Reagents: The purity of o-xylene and glutaric anhydride is crucial. Commercial o-xylene can contain isomers (m- and p-xylene) which will lead to different products. Ensure the purity of your starting materials before beginning the reaction.[1]

  • Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition of starting materials or products.[1] Careful temperature control, especially during the exothermic addition of reagents, is vital.

Frequently Asked Questions (FAQs)
Reaction Mechanism & Stoichiometry

Q3: Why is a stoichiometric amount of Lewis acid, like AlCl₃, required for this reaction?

The Lewis acid plays a dual role. First, it activates the glutaric anhydride to generate the highly electrophilic acylium ion.[6][7] Second, after the reaction, the newly formed ketone product acts as a Lewis base and forms a stable complex with AlCl₃.[2][3][8] This complexation deactivates both the product and the catalyst. An additional equivalent of catalyst is also consumed by the carboxylic acid moiety of the reactant. Therefore, a stoichiometric excess (typically >2 equivalents) is required to drive the reaction to completion.[3]

ReactionMechanism cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Aromatic Substitution cluster_3 Step 3: Workup GA Glutaric Anhydride Acylium Acylium-AlCl₃ Complex (Electrophile) GA->Acylium + AlCl3 2 AlCl₃ oXylene o-Xylene Sigma Sigma Complex (Carbocation Intermediate) oXylene->Sigma Attacks Electrophile Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation Workup Aqueous Workup (H₂O, HCl) Final_Product 5-(3,4-Dimethylphenyl) -5-oxovaleric acid Product_Complex->Final_Product Hydrolysis

Caption: The three key stages of the Friedel-Crafts acylation reaction.

Reaction Conditions

Q4: What is the optimal solvent for this reaction, and how does it affect the outcome?

The choice of solvent is critical. It must be inert to the strong Lewis acid and the reaction conditions.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common choices as they are relatively inert and effectively dissolve the reactants and intermediate complexes.[1][9] DCE is often favored for its higher boiling point if heating is required.[9]

  • Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, it is effective but highly flammable and toxic.

  • Nitrobenzene: This polar solvent can sometimes alter the regioselectivity of the reaction and can help dissolve the reaction complex.[8][10] However, it is a deactivating solvent and can be difficult to remove.

For the synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, 1,2-dichloroethane is a recommended starting point due to its balance of solvent properties and safety profile.[9]

Q5: What is the ideal temperature profile for the reaction?

A controlled temperature profile is essential. The reaction is typically started at a low temperature (0-5 °C) during the addition of reagents to manage the initial exothermic reaction.[11] After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion.[11] Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine the optimal reaction time and temperature.

ParameterRecommendationRationale
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Strong, effective Lewis acid for activating anhydrides.
Stoichiometry o-xylene:glutaric anhydride:AlCl₃ (1 : 1 : >2.2)Excess AlCl₃ is needed to account for complexation with the product ketone and reactant carboxylic acid.[3]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Inert solvent that helps maintain homogeneity.[9]
Temperature 0-5 °C during addition, then room temp.Controls initial exotherm and prevents side reactions.[11]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from deactivating the catalyst.[2]

Table 1. Recommended Starting Conditions for Optimization.

Workup and Purification

Q6: What is the correct procedure for working up the reaction and isolating the product?

The workup procedure is critical for breaking the product-catalyst complex and isolating the desired keto-acid.

  • Quenching: The reaction mixture should be poured carefully and slowly onto a mixture of crushed ice and concentrated hydrochloric acid.[11][12] This hydrolyzes the aluminum chloride complexes and protonates the carboxylate. This step is highly exothermic and should be performed in a well-ventilated fume hood with vigorous stirring.

  • Extraction: After quenching, the organic layer is separated. The aqueous layer should be extracted multiple times with a suitable solvent (e.g., dichloromethane or ethyl acetate) to recover all of the product.[2][12]

  • Washing: The combined organic layers are typically washed with water and then brine to remove residual acid and inorganic salts.[2] A wash with a dilute sodium bicarbonate solution can also be used, but care must be taken as the product is an acid and may partition into the aqueous layer if the pH becomes too high.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[2][12]

  • Purification: The crude product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture).[11]

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

Materials:

  • o-Xylene (1.0 eq)

  • Glutaric Anhydride (1.0 eq)

  • Anhydrous Aluminum Chloride (2.2 - 2.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Ice, Concentrated HCl, Dichloromethane (for workup)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or connect to a nitrogen/argon line). Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.[2]

  • Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (2.2-2.5 eq) and anhydrous DCE.

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Dissolve glutaric anhydride (1.0 eq) and o-xylene (1.0 eq) in anhydrous DCE and add this solution to the dropping funnel.

  • Reaction: Add the o-xylene/glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Isolation: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent to obtain pure 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
  • Introduction to Organic Chemistry. (n.d.). 10.9.
  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (n.d.).
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
  • ResearchGate. (n.d.).
  • BenchChem Technical Support Center. (2025).
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Friedel-Crafts Acylation: Mechanism, Reactions & limit
  • Physics Wallah. (n.d.).
  • Sigma-Aldrich. (n.d.).

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Technical Support Center: Purification of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #FC-XYL-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the purification of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (also known as 4-(3,4-dimethylbenzoyl)butyric acid).[1] This compound is typically synthesized via the Friedel-Crafts acylation of o-xylene with glutaric anhydride mediated by Aluminum Chloride (AlCl₃).[1]

The purification strategy relies on three physicochemical properties:

  • Acidity: The carboxylic acid tail allows for pH-dependent solubility switching (Acid-Base Extraction).[1][2]

  • Crystallinity: The rigid aromatic ketone core facilitates crystallization from polar/non-polar solvent systems.[1][2]

  • Lipophilicity: The dimethyl-phenyl group drives solubility in organic solvents, contrasting with the water-soluble aluminum salts.[1][2]

Module 1: Critical Workup (The AlCl₃ Quench)

Issue: Users often report a "sticky gum" or "unmanageable emulsion" immediately after the reaction.[1][2] This is caused by incomplete hydrolysis of the Aluminum-Product complex.[2]

The Protocol: Controlled Hydrolysis
  • The Chemistry: The product exists as a Lewis Acid complex (

    
    ).[2] This bond is strong and requires acidic hydrolysis to break.[2]
    
  • Step-by-Step:

    • Cooling: Cool the reaction mixture (typically in DCM or 1,2-DCE) to <5°C.

    • The Quench: Slowly pour the reaction mixture into a stirred mixture of Ice (500g) and Conc. HCl (100mL) .

      • Why? Pouring acid into the reaction can cause localized overheating and polymerization (tars).[2] Pouring the reaction into the ice/acid ensures the heat sink is always in excess.[2]

    • Phase Separation: Agitate vigorously for 30 minutes. The solids should dissolve or suspend in the organic layer.[2]

    • Wash: Wash the organic layer with water (2x) to remove bulk Aluminum salts.[1][2]

Module 2: The "Chemical Filter" (Acid-Base Extraction)

Issue: Crude product contains unreacted o-xylene, colored tars, and neutral isomers.[1][2] Solution: Isolate the product based on its pKa (~4.5).

Workflow Diagram

AcidBaseExtraction Start Crude Organic Layer (Product + Xylene + Tars) Step1 Add 10% Na2CO3 or NaOH (pH > 10) Start->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Discard) Separation->OrgLayer Contains Xylene & Neutrals AqLayer Aqueous Layer (Product as Carboxylate Salt) Separation->AqLayer Contains Product Filter Filtration (Celite) Removes insoluble tars AqLayer->Filter Acidify Acidify with HCl to pH 1-2 Filter->Acidify Precipitate Product Precipitates Acidify->Precipitate

Figure 1: Acid-Base Extraction Logic Flow.[1] This process chemically separates the target acid from non-acidic impurities.[2]

Detailed Protocol
  • Extraction: Extract the organic reaction solvent with 10% aqueous Sodium Carbonate (

    
    ) .
    
    • Note: The product moves to the water phase as the sodium salt.[2] Unreacted o-xylene stays in the organic phase.[1][2]

  • Filtration (Crucial): The aqueous layer may be dark/turbid.[1][2] Filter it through a pad of Celite (diatomaceous earth) .

    • Why? This removes polymeric tars that are insoluble in water but too fine to settle.[1][2]

  • Precipitation: Slowly add Concentrated HCl to the clear aqueous filtrate until pH < 2.

    • Observation: The product will precipitate as a white/off-white solid.[1][2]

  • Isolation: Filter the solid and wash with cold water to remove trapped inorganic salts (NaCl).[1][2]

Module 3: Recrystallization (Polishing)[1]

Issue: Product purity is 95-97%, but HPLC shows a persistent minor peak (likely the 2,3-dimethyl isomer) or slight coloration.

Solvent Selection Guide
Solvent SystemSuitabilityProsCons
Toluene High Excellent for removing non-polar impurities; good crystal growth.[1]Requires heating to ~90°C; lower recovery yield if not cooled to 0°C.
Ethanol/Water (4:1) Medium Safer; good for removing inorganic traces.[1][2]Risk of "oiling out" if water is added too fast.[2]
Acetic Acid High Very effective for highly crystalline aromatic acids.[1][2]Difficult to dry (high boiling point); corrosive.[1][2]
Recommended Protocol (Toluene Method)
  • Dissolution: Suspend the dried crude solid in Toluene (approx. 5-7 mL per gram of solid).

  • Heating: Heat to reflux (110°C). If the solution is colored, add Activated Carbon (5% w/w) and filter hot.[2]

  • Crystallization:

    • Allow to cool slowly to Room Temperature (stirring at 60 RPM).

    • Critical: Rapid cooling traps impurities.[1][2]

    • Chill to 0-5°C in an ice bath for 1 hour.

  • Filtration: Collect crystals and wash with cold Toluene, then Hexane.[1][2]

Troubleshooting & FAQs

Q1: My product is oiling out instead of crystallizing. Why?

A: This is usually due to residual solvent (like xylene) or high impurity profiles lowering the melting point.[1][2]

  • Fix: Re-dissolve the oil in dilute NaOH, wash the aqueous phase with Ethyl Acetate (to pull out the organic impurities causing the oiling), and re-precipitate with HCl.[2]

Q2: I see a minor impurity peak (~2-3%) that won't go away. What is it?

A: This is likely the 2,3-dimethylphenyl isomer .[1][2] Friedel-Crafts on o-xylene favors the 4-position (sterically less hindered), but the 3-position is possible.[1]

  • Fix: Recrystallization efficiency depends on the shape difference between the 3,4- and 2,3- isomers.[1][2] Switch to Methanol/Water . The 3,4-isomer is generally more symmetrical and less soluble, crystallizing out first.[1][2]

Q3: The product has a pink/red hue.

A: This indicates oxidation products or trace iron/aluminum complexes.[1][2]

  • Fix: Perform the Activated Carbon treatment during the recrystallization step (Module 3). Ensure the carbon is filtered off while the solution is hot to prevent product loss.[2]

References

  • Friedel-Crafts Acylation Mechanisms & Procedures

    • Source: Sigma-Aldrich / Merck Technical Library.[1][2]

    • Relevance: Defines the standard stoichiometry (1.1 eq AlCl3)
    • Link:[1]

  • Purification of Aroylbutyric Acids (Analogous Compounds)

    • Source: Patent WO2003104180A1 (Process for the preparation of 4-(4-fluorobenzoyl) butyric acid).[1]

    • Relevance: This patent details the industrial purification of the 4-fluoro analog, which is chemically nearly identical (pKa, solubility) to the 3,4-dimethyl variant.[2] It validates the Acid-Base extraction -> Toluene recrystallization workflow.

    • Link:[1]

  • Solubility Data for Aromatic Keto-Acids

    • Source: PubChem Compound Summary for 4-(3,4-Dimethoxyphenyl)butanoic acid (Structural Analog).
    • Relevance: Provides solubility baselines (DMSO, alkaline water) and pKa estimates (~4.5-4.8) used to design the extraction pH targets.[2]

    • Link:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(3,4-Dimethylphenyl)-5-oxovaleric acid and Aluminum Chloride before handling.

Sources

Controlling regio-selectivity in the synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers synthesizing 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. It prioritizes practical troubleshooting, mechanistic control of regioselectivity, and scalable purification logic.

Topic: Synthesis of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid via Friedel-Crafts Acylation Target Product: 3,4-Dimethyl isomer (Para-substitution relative to methyl) Impurity of Concern: 2,3-Dimethyl isomer (Ortho-substitution relative to methyl)

Core Reaction & Selectivity Logic

The synthesis involves the acylation of o-xylene (1,2-dimethylbenzene) with glutaric anhydride using Aluminum Chloride (AlCl₃) .

The Regio-Selectivity Challenge

o-Xylene presents two distinct nucleophilic sites for the electrophilic acylium ion:

  • Position 4 (Target): Sterically accessible. Attack here yields the 3,4-dimethyl isomer .

  • Position 3 (Impurity): Sterically hindered (sandwiched between a methyl and a ring hydrogen, adjacent to another methyl). Attack here yields the 2,3-dimethyl isomer .

Objective: Maximize attack at Position 4 by exploiting steric hindrance and kinetic control.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical decision nodes for maximizing the desired isomer.

ReactionPathway cluster_conditions Selectivity Drivers Reactants o-Xylene + Glutaric Anhydride Complex Acylium Complex (Bulky Electrophile) Reactants->Complex AlCl3 / DCM (Perrier Addition) TS_Para TS: Position 4 Attack (Less Hindered) Complex->TS_Para Fast (Kinetic) TS_Ortho TS: Position 3 Attack (Sterically Crowded) Complex->TS_Ortho Slow Product_Major 5-(3,4-Dimethylphenyl)- 5-oxovaleric acid (MAJOR) TS_Para->Product_Major Product_Minor 5-(2,3-Dimethylphenyl)- 5-oxovaleric acid (MINOR) TS_Ortho->Product_Minor Drivers 1. Low Temp (<5°C) 2. Bulky Solvent (DCM/DCE) 3. Pre-formed Complex

Caption: Mechanistic bifurcation in the acylation of o-xylene. The bulky acylium complex favors the less hindered Position 4.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing >15% of the 2,3-dimethyl isomer. How do I improve the ratio?"

Root Cause: High reaction temperature or improper addition order (Bouveault method) allowing thermodynamic equilibration or non-selective attack. Solution: Switch to the Perrier Addition Method .

  • Protocol: Pre-mix AlCl₃ and Glutaric Anhydride in the solvent (DCM or 1,2-DCE) before adding the o-xylene.

  • Mechanism: This forms the bulky acylium-aluminum complex first. When o-xylene is added, the sheer size of the electrophile makes it extremely difficult to attack the crowded Position 3, forcing it to Position 4.

  • Temperature Control: Maintain the internal temperature between 0°C and 5°C during the addition of xylene.

Issue 2: "The reaction mixture solidifies or stirs poorly, leading to hotspots."

Root Cause: The Keto-acid-AlCl₃ complex is often insoluble in non-polar solvents like CS₂ or pure hydrocarbons. Solution: Use Nitrobenzene or 1,2-Dichloroethane (DCE) as solvent.

  • Nitrobenzene: Solubilizes the complex and moderates the Lewis acidity of AlCl₃, which can further improve selectivity (though reaction times will be longer).

  • DCE: Good compromise for solubility and ease of workup compared to nitrobenzene.

Issue 3: "I have unreacted anhydride left, but the reaction has stopped."

Root Cause: Deactivation of the catalyst.[1][2] The product (a keto-acid) possesses a carbonyl oxygen and a carboxylate group, both of which coordinate to AlCl₃. Solution: Adjust Stoichiometry.

  • Requirement: You need at least 2.2 to 2.5 equivalents of AlCl₃ .

    • 1 eq coordinates with the anhydride oxygens to generate the electrophile.

    • 1 eq coordinates with the product ketone/carboxylate formed.

    • 0.2-0.5 eq excess ensures the reaction drives to completion.

Issue 4: "How do I separate the isomers without column chromatography?"

Root Cause: Isomers have similar polarities but different crystal packing efficiencies. Solution: Fractional Crystallization .

  • The 3,4-isomer (para-like) is more symmetrical and packs better than the 2,3-isomer.

  • Solvent System: Recrystallize the crude solid from Dilute Acetic Acid (10-20% aqueous) or Toluene .

  • Procedure: Dissolve crude at reflux, cool slowly to room temperature, then chill to 4°C. The 3,4-isomer precipitates first. The 2,3-isomer often remains in the mother liquor.

Optimized Experimental Protocol

Scale: 50 mmol (Adjust linearly)

ReagentMW ( g/mol )Equiv.AmountRole
Glutaric Anhydride 114.101.05.70 gElectrophile Source
Aluminum Chloride 133.342.516.6 gLewis Acid Catalyst
o-Xylene 106.171.15.84 gNucleophile
Dichloromethane (DCM) 84.93Solvent100 mLReaction Medium
Step-by-Step Procedure (Perrier Method)
  • Complex Formation:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

    • Add AlCl₃ (16.6 g) and DCM (60 mL) . Cool to 0°C in an ice bath.

    • Add Glutaric Anhydride (5.70 g) in one portion. Stir for 15–30 minutes at 0°C. Observation: The solid AlCl₃ will slowly dissolve/change form as the complex generates.

  • Acylation (Critical Selectivity Step):

    • Mix o-Xylene (5.84 g) with DCM (20 mL) in the addition funnel.

    • Add the xylene solution dropwise over 45 minutes.

    • Strictly maintain internal temperature < 5°C.

    • After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Evolution of HCl gas should be trapped.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into a stirred mixture of Ice (200 g) and Conc. HCl (20 mL) . Caution: Exothermic.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Alkali Extraction (Purification Trick): Extract the combined DCM layers with 10% NaOH (3 x 50 mL) . The product (acid) moves to the aqueous phase; neutral impurities (unreacted xylene, dimers) stay in DCM.

    • Acidify the aqueous NaOH extract with Conc. HCl to pH 1. The crude acid will precipitate. Filter the white solid.

  • Final Purification:

    • Recrystallize the wet cake from 15% Acetic Acid/Water or Toluene/Hexane .

    • Target Yield: 75-85%

    • Target Purity: >98% (HPLC), >95:5 regio-isomeric ratio.

References

  • Friedel-Crafts Chemistry Standards: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963. (Foundational text on AlCl3 stoichiometry and Perrier addition).
  • Regioselectivity Mechanisms: Taylor, R. Electrophilic Aromatic Substitution; Wiley: Chichester, 1990. (Details steric parameters of o-xylene substitution).
  • Experimental Precedent (Succinic Analogue):Organic Syntheses, Coll. Vol. 2, p. 81 (1943); Vol. 16, p. 6 (1936). "

    
    -(p-Chlorobenzoyl)propionic Acid". Link (Demonstrates the anhydride acylation protocol and AlCl3 handling).
    
  • Acylation Troubleshooting: Sigma-Aldrich Technical Bulletin, "Friedel-Crafts Acylation". Link

Sources

Validation & Comparative

H-NMR spectrum interpretation of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H-NMR Spectrum of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid: A Comparative Analysis

This guide provides a comprehensive analysis and interpretation of the ¹H-NMR spectrum of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak assignment. It delves into the underlying principles governing the spectral features, offers a comparative perspective against structural analogs, and provides a robust, self-validating experimental protocol for acquiring high-quality data. Our approach is grounded in established spectroscopic principles to ensure both accuracy and a deeper understanding of structural elucidation.

The Theoretical Basis: From Structure to Spectrum

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. The spectrum provides three key pieces of information: the chemical shift (δ) , which indicates the electronic environment of a proton; the integration , which reveals the relative number of protons generating a signal; and the spin-spin coupling (J) , which provides information about adjacent, non-equivalent protons.[1]

For a molecule like 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, we can predict the spectrum by dissecting its functional components: a 1,2,4-trisubstituted aromatic ring, a ketone, an aliphatic chain, and a carboxylic acid. The electron-withdrawing ketone and the electron-donating methyl groups on the aromatic ring will create a distinct and predictable pattern of chemical shifts.[2][3] Similarly, the aliphatic chain protons will be influenced by their proximity to the deshielding carbonyl groups at either end.

Structural Analysis and Predicted ¹H-NMR Spectrum

To logically interpret the spectrum, we first assign labels to the chemically distinct protons in 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

Caption: Structure of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid with proton labels.

Based on this structure, we anticipate the following signals:

  • Aromatic Protons (Ha, Hb, Hc): Three signals in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, we expect a singlet or narrow doublet for Ha, a doublet for Hb, and a doublet of doublets for Hc.[2][4]

  • Methyl Protons (Hd): Two singlets for the two methyl groups on the aromatic ring, likely around 2.3 ppm.

  • Aliphatic Protons (He, Hf, Hg):

    • Hg: A triplet adjacent to the ketone, expected to be the most downfield of the aliphatic CH₂ groups (~3.0 ppm).

    • He: A triplet adjacent to the carboxylic acid group, also deshielded (~2.4 ppm).

    • Hf: A multiplet (quintet or sextet) coupled to both He and Hg, expected around 2.0 ppm.

  • Carboxylic Acid Proton (Hh): A broad singlet, highly deshielded, typically appearing above 10 ppm.[5][6]

Spectral Data Interpretation: A Step-by-Step Assignment

The following table summarizes the expected ¹H-NMR data for 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, acquired in CDCl₃.

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
Hh~11.51Hbr s--COOH
Ha~7.751Hd~1.8Ar-H (ortho to C=O)
Hb~7.721Hdd~8.0, 1.8Ar-H (ortho to C=O, CH₃)
Hc~7.251Hd~8.0Ar-H (ortho to CH₃)
Hg~3.002Ht~7.2-C(=O)-CH₂ -
He~2.452Ht~7.2-CH₂ -COOH
Hd~2.326Hs-Ar-CH₃ (2 groups)
Hf~2.002Hp~7.2-CH₂-CH₂ -CH₂-

Detailed Analysis:

  • Carboxylic Acid Proton (Hh, ~11.5 ppm): The broad singlet far downfield is characteristic of a carboxylic acid proton due to strong deshielding and potential for hydrogen bonding.[6]

  • Aromatic Protons (Ha, Hb, Hc, 7.25-7.75 ppm): The signals between 7 and 8 ppm are typical for aromatic protons.[3] The electron-withdrawing carbonyl group deshields the ortho protons Ha and Hb, shifting them downfield relative to Hc.

    • Ha (~7.75 ppm): This proton is ortho to the carbonyl group and meta to a methyl group. It shows a small meta-coupling (J ≈ 1.8 Hz), appearing as a narrow doublet.

    • Hb (~7.72 ppm): This proton is ortho to both the carbonyl and a methyl group. It is split by Hc (ortho-coupling, J ≈ 8.0 Hz) and Ha (meta-coupling, J ≈ 1.8 Hz), resulting in a doublet of doublets.

    • Hc (~7.25 ppm): This proton is ortho to a methyl group and experiences a standard ortho-coupling with Hb (J ≈ 8.0 Hz), appearing as a doublet.

  • Aliphatic Methylene Protons (Hg, He, Hf, 2.00-3.00 ppm):

    • Hg (~3.00 ppm): The triplet furthest downfield in this region is assigned to the methylene group adjacent to the ketone. The deshielding effect of the carbonyl group is significant. It is a triplet because of coupling to the two adjacent Hf protons (n+1 = 2+1 = 3).

    • He (~2.45 ppm): The triplet at ~2.45 ppm corresponds to the methylene group adjacent to the carboxylic acid. It is also deshielded, though slightly less than Hg. It appears as a triplet due to coupling with the two Hf protons.

    • Hf (~2.00 ppm): This central methylene group is coupled to four neighboring protons (two from He and two from Hg). This results in a pentet (or multiplet), which is found upfield relative to the other methylene signals as it is furthest from the electron-withdrawing groups.

  • Methyl Protons (Hd, ~2.32 ppm): The large singlet integrating to 6H is characteristic of the two chemically equivalent (or coincidentally equivalent) methyl groups on the aromatic ring. They are singlets because they have no adjacent protons to couple with.[7]

Comparative Analysis: The Impact of Structural Moieties

To better understand the spectrum, we can compare it to simpler, related molecules.

  • Valeric Acid: In valeric acid, the methylene group adjacent to the carboxylic acid (the α-CH₂) appears around 2.34 ppm.[6] In our target molecule, this signal (He) is at a similar position (~2.45 ppm), indicating that the distant dimethylphenylketo group has only a minor influence on its chemical shift.

  • 1,2-Dimethylbenzene (o-xylene): The aromatic protons in o-xylene appear as a multiplet around 7.1-7.2 ppm.[4] In 5-(3,4-Dimethylphenyl)-5-oxovaleric acid, the aromatic protons are shifted significantly downfield (7.25-7.75 ppm). This demonstrates the powerful deshielding effect of the attached acyl group, which withdraws electron density from the aromatic ring.

This comparison validates our assignments and highlights how different functional groups contribute to the final appearance of the ¹H-NMR spectrum.

Standard Operating Protocol: Acquiring a High-Fidelity ¹H-NMR Spectrum

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data. This protocol is a self-validating system designed to ensure accuracy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the solvent signal prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Set acquisition parameters: - Pulse program (e.g., zg30) - Number of scans (e.g., 16) - Acquisition time (~3-4 s) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate signals and analyze peak multiplicities proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid.

    • Transfer the solid to a clean vial and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual signal should not overlap with analyte signals.[8]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H-NMR spectrum using standard parameters. A 30-degree pulse angle and a sufficient number of scans (e.g., 16-32) are typically adequate for a sample of this concentration.[9]

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Conclusion

The ¹H-NMR spectrum of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid is a clear and interpretable representation of its molecular structure. Each signal can be logically assigned based on fundamental principles of chemical shift and spin-spin coupling. The deshielding effects of the aromatic ring and the two carbonyl groups are the dominant factors influencing the proton environments. By comparing the spectrum to simpler analogs, we can confidently validate our assignments and gain a deeper appreciation for the diagnostic power of NMR spectroscopy in structural elucidation for pharmaceutical and chemical research.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ChemistNate. (2020). 1H NMR of C5H10O2 (pentanoic acid, valeric acid). YouTube. [Link]

  • Transtutors. (2021). Study the NMR spectrum of pentanoic acid, valeric acid (C5H10O2). [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Biological Magnetic Resonance Bank. bmse000345 Valeric Acid at BMRB. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (NP0000199). [Link]

  • ContaminantDB. 1H NMR Spectrum (CHEM022801). [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Doc Brown's Chemistry. Interpreting 1 H NMR spectrum of 1,4-dimethylbenzene. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

Technical Assessment: Thermal Profiling of 5-(3,4-Dimethylphenyl)-5-oxovaleric Acid vs. Gemfibrozil API

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fibrate-class lipid-lowering agents (e.g., Gemfibrozil), 5-(3,4-Dimethylphenyl)-5-oxovaleric acid (referred to herein as Target Intermediate ) represents a critical structural building block or potential regioisomeric impurity. Distinguishing this keto-acid intermediate from the final ether-linked API (Gemfibrozil) and other isomers (e.g., the 2,5-dimethyl analog) is a frequent challenge in process control.

This guide provides a definitive thermal analysis framework using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . Unlike standard datasheets, we focus on the comparative thermal behavior between the Target Intermediate and the Gemfibrozil API, establishing a self-validating protocol to detect process carryover and characterize solid-state stability.

Key Technical Differentiators
FeatureTarget Intermediate (Keto-Acid)Gemfibrozil (Ether-Acid)Analytical Impact
Linkage Ketone (Rigid, planar)Ether (Flexible)Target MP is significantly higher than Gemfibrozil.
H-Bonding Strong (Acid dimer + Ketone acceptor)Moderate (Acid dimer only)Target exhibits broader dehydration endotherms.
Thermal Risk Decarboxylation > 200°CVolatilization / MeltTGA is mandatory before DSC to prevent cell contamination.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize a "Check-Standard-Sample" workflow.

Thermogravimetric Analysis (TGA)

Objective: Determine the thermal stability window and detect solvates/volatiles before DSC.

  • Rationale: Aryl keto acids are prone to thermal decarboxylation. Running DSC blindly above the decomposition onset can permanently contaminate the sensor.

Protocol:

  • Instrument Prep: Calibrate with Alumel/Nickel Curie points. Purge balance with N₂ at 40 mL/min.

  • Sample Loading: Weigh 5–10 mg of 5-(3,4-Dimethylphenyl)-5-oxovaleric acid into a tared platinum or ceramic pan .

    • Note: Avoid aluminum pans for TGA if temperatures > 600°C are expected, though for this organic acid, Al-pans are acceptable up to 500°C.

  • Method:

    • Equilibrate: 30°C.

    • Ramp: 10°C/min to 300°C.

    • Gas: Nitrogen (Inert) to prevent oxidative masking of degradation.

  • Acceptance Criteria (Self-Validation):

    • Baseline drift < 10 µg over the range.

    • First derivative peak (DTG) must be sharp for decomposition events.

Differential Scanning Calorimetry (DSC)

Objective: Accurate Melting Point (MP) determination and impurity detection.

  • Rationale: The Target Intermediate is expected to have a higher MP than Gemfibrozil. We use Tzero™ Aluminum Pans with Pinhole Lids . The pinhole allows trapped moisture (common in carboxylic acids) to escape without deforming the pan, preventing "shark-fin" artifacts.

Protocol:

  • Calibration: Indium (MP 156.6°C) and Zinc (MP 419.5°C).

  • Sample Loading: Weigh 2–4 mg. Encapsulate in Tzero pan; pierce lid with a laser or needle.

    • Critical Step: Ensure flat contact between sample and pan bottom.

  • Method:

    • Cycle 1: Heat from 0°C to 150°C at 10°C/min (Erases thermal history).

    • Cool: Cool to 0°C at 10°C/min (Induces crystallization).

    • Cycle 2: Heat from 0°C to 200°C at 10°C/min (Quantification run).

  • Data Analysis: Integrate the melting endotherm on Cycle 2.

Comparative Analysis: Target vs. Alternatives

The following data compares the Target Intermediate against Gemfibrozil (API) and a theoretical Regioisomer (2,5-dimethyl) .

Thermal Property Matrix
ParameterGemfibrozil (API) [1]Target Intermediate (3,4-Isomer)Interpretation
Melting Onset (

)
61–63°C 115–125°C (Predicted) *Distinct separation allows easy detection of intermediate in API.
Enthalpy of Fusion (

)
~90 J/g~110–130 J/gHigher lattice energy in the keto-acid due to rigidity.
TGA Degradation Onset > 200°C~190–210°CBoth are stable up to melt; Target may decarboxylate earlier.
Recrystallization Slow / Supercools easilyRapidTarget likely crystallizes faster upon cooling due to symmetry.

*Note: While specific literature values for the 3,4-isomer are rare, aryl keto acids of this molecular weight consistently melt significantly higher than their ether-linked counterparts (Gemfibrozil). The 115-125°C range is a conservative estimate based on structural analogs (e.g., 4-oxo-4-phenylbutyric acid derivatives).

Interpreting the Thermograms
  • Scenario A: Pure Target Intermediate

    • DSC: You will see a flat baseline followed by a sharp endotherm >100°C.

    • TGA: Negligible weight loss until decomposition (>180°C).

  • Scenario B: Gemfibrozil Contaminated with Intermediate

    • DSC: A major peak at ~61°C (Gemfibrozil) followed by a small, broad endotherm or "shoulder" at 100–120°C.

    • Eutectic Warning: The impurity may depress the MP of Gemfibrozil slightly (e.g., to 58°C), forming a eutectic.

  • Scenario C: Wet Sample (Process Solvent)

    • DSC: Broad, noisy endotherm near 80–100°C (Water/Solvent).

    • Validation: Check TGA. If weight loss occurs before the melt, it is solvent, not the Target Intermediate.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing an unknown powder suspected to be the Target Intermediate or the Final API.

ThermalAnalysisWorkflow Start Unknown Sample (Powder) TGA Step 1: TGA (30°C to 300°C) Start->TGA Volatiles Weight Loss < 100°C? TGA->Volatiles Dry Dry / Solvent Free Volatiles->Dry No (<0.5%) Solvate Solvate/Moist (Dry sample & Retest) Volatiles->Solvate Yes (>2%) DSC Step 2: DSC (Heat-Cool-Heat) Dry->DSC MP_Check Melting Point (Cycle 2) DSC->MP_Check Gemfibrozil ID: Gemfibrozil API (MP ~61-63°C) MP_Check->Gemfibrozil ~60°C Intermediate ID: Target Intermediate (MP >100°C) MP_Check->Intermediate >100°C Mix Mixture/Impurity (Double Peak) MP_Check->Mix Multiple Peaks

Figure 1: Logic flow for distinguishing 5-(3,4-Dimethylphenyl)-5-oxovaleric acid from Gemfibrozil using thermal data.

Advanced Considerations: Decarboxylation Kinetics

Researchers must be aware that 5-(3,4-Dimethylphenyl)-5-oxovaleric acid contains a beta-aroyl moiety relative to the carboxylic tail (separated by methylene groups). While not a beta-keto acid (which is unstable), the proximity of the carbonyls can facilitate degradation at high energy.

  • Kinetic Analysis: If TGA shows a weight loss step corresponding to CO₂ (MW = 44 g/mol ) loss, calculate the stoichiometric mass loss:

    
    
    
    • If the experimental TGA step matches ~20%, the degradation mechanism is Decarboxylation .

    • If the step is ~100%, it is Evaporation/Sublimation .

References

  • Gemfibrozil Melting Point & DSC Data

    • Source: National Institutes of Health (NIH) / PubChem.
    • Data Verific
    • URL:

  • Thermal Analysis of Pharmaceuticals (General Principles)

    • Source: Mettler Toledo / Netzsch Thermal Analysis Guides.
    • Context: Principles of Purity Determin
    • URL:

  • Synthesis of Gemfibrozil & Intermediates

    • Source: Google Patents (Reference to 5-bromo-2,2-dimethylpentanoic acid and rel
    • URL:

  • Aryl Keto Acid Stability

    • Source: MDPI Molecules / Journal of Thermal Analysis.
    • Context: General thermal decomposition mechanisms of aryl-alkanoic acids.
    • URL: (Provides context on keto-acid stability).

Safety Operating Guide

5-(3,4-Dimethylphenyl)-5-oxovaleric Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 2.0

Executive Summary

5-(3,4-Dimethylphenyl)-5-oxovaleric acid (CAS: 7508-13-6) is a functionalized aromatic carboxylic acid intermediate.[1][2][3] While not classified as an acutely toxic P-list or U-list substance under US EPA RCRA regulations, it is a chemical irritant and organic pollutant.[2][3]

The Directive: This compound must be managed as Non-Halogenated Organic Waste . Under no circumstances should it be disposed of via sanitary sewer (sink) or regular municipal trash.[2][3] The preferred disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[2][3]

Chemical Profile & Hazard Identification

Before disposal, you must validate the material's identity and state.[3] This ensures the waste stream is not contaminated by incompatible agents.[3]

ParameterDataOperational Implication
CAS Number 7508-13-6Use for waste manifesting and inventory tracking.[2][3]
Molecular Formula C₁₃H₁₆O₃High carbon content; excellent candidate for fuel blending/incineration.[2][3]
Physical State Solid (Crystalline Powder)Dust hazard.[2][3] Requires particulate protection (N95/P100) during transfer.[2][3]
Acidity (pKa) ~4.7 (Carboxylic Acid)Do not mix with strong bases (e.g., NaOH, KOH) in waste drums to prevent exothermic runaway.[2][3]
GHS Classification Skin Irrit. 2; Eye Irrit.[2][3][4] 2A; STOT SE 3Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[2][3]
Waste Classification Logic (The "Self-Validating System")

To ensure compliance and safety, apply the C-R-I-T evaluation framework before disposal.[2][3] This system validates your decision-making process.

  • Corrosivity (C): Is pH ≤ 2 or ≥ 12.5?

    • Analysis: As a solid, it is not corrosive by RCRA definition.[2][3] If in aqueous solution, it may be acidic.[3][5]

    • Action: If pH < 2, neutralize before disposal or tag as "Corrosive Acid."[3]

  • Reactivity (R): Is it unstable or water-reactive?

    • Analysis: Stable under normal conditions.[2][3]

    • Action: No special stabilization required.[2][3]

  • Ignitability (I): Flash point < 60°C?

    • Analysis: No.[2][3][6][7][8][9] It is a combustible solid, not a flammable liquid.[3]

    • Action: Classify as general organic waste.[2][3][10]

  • Toxicity (T): Is it a heavy metal or pesticide?

    • Analysis: No.[2][3][6][7][8][9]

    • Action: Non-halogenated organic stream.[2][3]

Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Primary Container: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-(3,4-Dimethylphenyl)-5-oxovaleric acid" (Do not use abbreviations).[1][2][3]

    • Hazard Checkbox: "Irritant" and "Toxic" (precautionary).[2][3]

  • Segregation: Store in the Solid Organic Waste satellite accumulation area.

  • Prohibited: Do not place in "Sharps" containers or Biohazard bags.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., Ethyl Acetate, DCM, Methanol):

  • Determine Solvent Base:

    • If solvent is Dichloromethane (DCM) or Chloroform : Use Halogenated Waste stream.[2][3]

    • If solvent is Methanol , Acetone , or Ethyl Acetate : Use Non-Halogenated Waste stream.[2][3]

  • pH Check: If the solution was part of an acidic workup, check pH.[2][3] If < 4, neutralize with saturated Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the solvent drum to prevent drum corrosion or gas evolution.[3]
    
Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone).[2][3]

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.[2][3]

  • Defacing: Cross out the label and mark "Empty."[2][3]

  • Final Step: Dispose of the bottle in the laboratory glass trash (or recycle per facility policy).

Decision Logic Diagram

Use this flowchart to determine the exact waste stream for your material.

DisposalWorkflow Start Start: Waste Identification 5-(3,4-Dimethylphenyl)-5-oxovaleric acid StateCheck Is the material Solid or Liquid? Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Form (Dissolved in Solvent) StateCheck->Liquid Liquid SolidPkg Package in HDPE/Glass Jar Label: 'Solid Organic Waste' Solid->SolidPkg HalogenCheck Does solvent contain Halogens? (Cl, Br, F) Liquid->HalogenCheck HaloYes Yes (e.g., DCM, Chloroform) HalogenCheck->HaloYes Yes HaloNo No (e.g., MeOH, EtOAc) HalogenCheck->HaloNo No StreamHalo Dispose in: HALOGENATED SOLVENT Stream HaloYes->StreamHalo StreamNonHalo Dispose in: NON-HALOGENATED SOLVENT Stream HaloNo->StreamNonHalo

Figure 1: Decision tree for segregating 5-(3,4-Dimethylphenyl)-5-oxovaleric acid waste streams based on physical state and solvent composition.

Spill Management & Safety

In the event of a benchtop spill, follow this containment protocol to minimize exposure and environmental release.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[2][3] If powder is fine/dusty, wear an N95 respirator.[2][3]

  • Containment:

    • Solid Spill: Do not sweep dry dust (risk of aerosolization).[2][3] Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[2][3]

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads).[2][3]

  • Cleanup:

    • Scoop material into a disposal bag or jar.[2][3]

    • Wipe the surface with a soap/water solution.[2][3][4][6][7]

    • Place all cleanup materials (gloves, wipes) into the Solid Hazardous Waste bin.[3]

Regulatory Compliance

Adherence to these regulations is mandatory for legal operation in the US and EU.[3]

  • US EPA (RCRA): While not a "Listed Waste" (F, K, P, U), it must be treated as a "Characteristic Waste" if mixed with ignitable solvents (D001) or corrosives (D002).[2][3]

  • EU REACH: Ensure disposal via an authorized waste management company (EWC Code 16 05 06* - laboratory chemicals consisting of or containing dangerous substances).[2][3]

  • Documentation: Maintain a log of waste generation at the Satellite Accumulation Area (SAA) including the start date and volume.

References
  • United States Environmental Protection Agency (EPA). (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[2][3][11] Washington, D.C. [Link][2][3][5]

  • Occupational Safety and Health Administration (OSHA). (2012).[2][3] Hazard Communication Standard: Safety Data Sheets - 29 CFR 1910.1200(g).[2][3] United States Department of Labor.[2][3] [Link][2][3]

  • National Center for Biotechnology Information (NCBI). (2024).[2][3] PubChem Compound Summary for CID 2778864, 5-(3,4-Dimethylphenyl)-5-oxovaleric acid. PubChem Database.[2][3] [Link][2][3]

  • American Chemical Society (ACS). (2023).[2][3] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2][3] [Link][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.